N-Boc-PEG4-bromide
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVSWOWVSWAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-PEG4-bromide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Boc-PEG4-bromide, a versatile heterobifunctional linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed information for its effective use in the laboratory.
Core Chemical Properties and Structure
This compound, systematically named tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG) derivative that plays a crucial role as a linker in the synthesis of complex biomolecules. It features a terminal bromide group and a tert-butyloxycarbonyl (Boc) protected amine, connected by a flexible tetraethylene glycol spacer.[1][2]
The presence of the hydrophilic PEG chain enhances the aqueous solubility of molecules it is conjugated to, a desirable property in many biological applications.[3] The terminal bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions.[3] The Boc protecting group on the amine can be easily removed under mild acidic conditions, allowing for subsequent conjugation steps.[3]
Chemical Structure
The structural formula of this compound is presented below:
CH₃ H₃C-C-O-C-NH-(CH₂CH₂O)₄-Br CH₃
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| CAS Number | 1076199-21-7 | [1][2][4][5][6][7] |
| Molecular Formula | C₁₃H₂₆BrNO₅ | [1][2][4][5][6][7] |
| Molecular Weight | 356.25 g/mol | [1][5][7] |
| Appearance | Colorless to light yellow liquid or solid powder | [2][7] |
| Purity | Typically ≥97% | [4][5] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [8] |
| Storage | Recommended storage at -20°C for long-term stability. | [2] |
| Boiling Point | 422.1 ± 35.0 °C (Predicted) | [7] |
Experimental Protocols
Representative Synthesis of this compound
Step 1: Monobromination of Tetraethylene Glycol
-
To a solution of tetraethylene glycol (2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add a brominating agent like N-bromosuccinimide (NBS) (1 equivalent) and triphenylphosphine (TPP) (1 equivalent) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield mono-bromo-tetraethylene glycol.
Step 2: N-Boc Protection of the Terminal Amine
-
The mono-bromo-tetraethylene glycol is first converted to the corresponding amine. This can be achieved through methods like the Gabriel synthesis or by reaction with ammonia.
-
The resulting amino-PEG-bromide is then dissolved in a suitable solvent like DCM.
-
Add triethylamine (TEA) (1.2 equivalents) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, this compound, by flash column chromatography.
Characterization: Predicted ¹H NMR Data
The structural integrity and purity of this compound can be confirmed using ¹H NMR spectroscopy. The following table outlines the predicted chemical shifts for the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.95 | br s | 1H | -NH- |
| ~3.78 | t | 2H | -OCH₂CH₂Br |
| ~3.65 - 3.55 | m | 12H | -OCH₂CH₂O- (PEG backbone) |
| ~3.45 | t | 2H | -CH₂NH- |
| ~3.30 | q | 2H | -OCH₂CH₂NH- |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc group) |
Applications in Drug Development
This compound is a valuable tool in drug development, primarily utilized as a heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Role in PROTAC Synthesis
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase ligand.
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.
Application in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells. This compound can be incorporated as part of the linker that connects the antibody to the cytotoxic drug.
The following diagram outlines a representative workflow for the synthesis of an ADC.
References
- 1. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 4. Synthonix, Inc > 1076199-21-7 | tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate [synthonix.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate , 97% , 1076199-21-7 - CookeChem [cookechem.com]
- 7. tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate [myskinrecipes.com]
- 8. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Synthesis and Mechanism of Action of N-Boc-PEG4-bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG4-bromide, a key heterobifunctional linker used in the fields of bioconjugation, drug delivery, and proteomics. This document details its synthesis, mechanism of action, and key applications, with a focus on providing practical information for laboratory use.
Introduction
This compound is a versatile chemical tool characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the molecule. One terminus of the PEG chain is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, while the other end features a bromide. This unique structure allows for a two-stage reaction sequence, making it an ideal linker for the synthesis of complex biomolecular conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Boc group provides a stable protecting group for the amine, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The bromide serves as a reactive handle for nucleophilic substitution reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available tetraethylene glycol. The first step involves the synthesis of the intermediate, N-Boc-PEG4-alcohol, followed by the bromination of the terminal hydroxyl group.
Synthesis of N-Boc-PEG4-alcohol (Intermediate)
A common and efficient method for the synthesis of N-Boc-PEG4-alcohol involves the reaction of N-(2-aminoethyl)-N-Boc-2-aminoethanol with tetraethylene glycol mono-p-toluenesulfonate. A more direct approach involves the mono-protection of tetraethylene glycol followed by the introduction of the Boc-protected amine. A plausible synthetic route is the reaction of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol with di-tert-butyl dicarbonate (Boc)₂O.
Bromination of N-Boc-PEG4-alcohol
The conversion of the terminal hydroxyl group of N-Boc-PEG4-alcohol to a bromide is a standard chemical transformation. A common and effective reagent for this is phosphorus tribromide (PBr₃). The reaction proceeds via an Sₙ2 mechanism.
Overall Synthetic Pathway
The overall synthesis can be visualized as a two-step sequence:
Caption: Synthetic pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its synthetic intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Typical Yield (%) |
| N-Boc-PEG4-alcohol | C₁₃H₂₇NO₆ | 293.36 | >95 | 85-95 |
| This compound | C₁₃H₂₆BrNO₅ | 356.25 | >97 | 80-90 |
Experimental Protocols
Synthesis of N-Boc-PEG4-alcohol
Materials:
-
Tetraethylene glycol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-PEG4-alcohol as a colorless oil.
Synthesis of this compound
Materials:
-
N-Boc-PEG4-alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-Boc-PEG4-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a pale yellow oil. Further purification can be performed by silica gel chromatography if necessary.
Mechanism of Action in Bioconjugation
This compound acts as a bifunctional linker, enabling the sequential conjugation of two different molecules. The mechanism of action involves two key steps:
-
Nucleophilic Substitution: The bromide at one end of the PEG chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of a molecule containing a nucleophile (e.g., a thiol from a cysteine residue in a protein, or an amine).
-
Boc Deprotection and Amine Conjugation: The Boc-protected amine at the other end is stable under the conditions of the nucleophilic substitution. Following the first conjugation, the Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to expose a primary amine. This newly revealed amine can then be reacted with an electrophilic functional group (e.g., an activated carboxylic acid, an NHS ester, or an isothiocyanate) on a second molecule.
This step-wise approach provides precise control over the assembly of complex bioconjugates.
Caption: Mechanism of action of this compound as a linker.
Characterization Data
The identity and purity of synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
δ 3.30-3.40 (m, 2H, -CH₂-NHBoc)
-
δ 3.50-3.75 (m, 12H, -O-CH₂-CH₂-O-)
-
δ 3.81 (t, 2H, -CH₂-Br)
-
A broad singlet corresponding to the -NH proton may also be observed.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 28.4 (-C(CH₃)₃)
-
δ 30.5 (-CH₂-Br)
-
δ 40.3 (-CH₂-NHBoc)
-
δ 70.0-71.5 (PEG backbone carbons)
-
δ 79.5 (-C(CH₃)₃)
-
δ 156.0 (C=O)
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+Na]⁺: m/z 379.09
-
Applications
This compound is a valuable linker in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): In PROTAC technology, this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.
-
Peptide and Protein Modification: It can be used to introduce a PEG spacer and a reactive handle onto peptides and proteins for various applications, including improving pharmacokinetic properties or for subsequent labeling.
-
Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, quantum dots, or other materials to enhance their biocompatibility and enable the attachment of biomolecules.
Conclusion
This compound is a highly useful and versatile heterobifunctional linker. Its well-defined structure, hydrophilic PEG spacer, and orthogonal protecting groups provide researchers with a powerful tool for the controlled synthesis of complex bioconjugates. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory for the advancement of drug discovery and development.
The Versatility of N-Boc-PEG4-bromide in Biochemical Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG4-bromide is a heterobifunctional linker that has become an indispensable tool in modern biochemistry and drug development. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal bromide, offers a versatile platform for the synthesis of complex biomolecules. This guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biochemical processes.
Core Properties and Applications
The utility of this compound stems from its distinct components. The Boc-protected amine allows for controlled, stepwise conjugation, as the amine can be deprotected under mild acidic conditions to enable subsequent reactions.[1][2] The PEG4 spacer is a critical feature, enhancing the aqueous solubility and providing optimal spatial separation and flexibility between conjugated molecules.[3][4][5] This increased hydrophilicity can help prevent aggregation of the final conjugate.[4] The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, facilitating the initial conjugation step.[1][2]
These properties make this compound a linker of choice in the development of:
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2][3] The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]
-
Antibody-Drug Conjugates (ADCs): In this application, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[2][3] The PEG4 spacer can improve the pharmacokinetic profile of the ADC.[3][4]
Quantitative Data on PEG4 Linker Performance
The length and composition of the linker are critical determinants of the efficacy of a PROTAC or ADC. The following tables summarize representative data on the performance of molecules synthesized with PEG4 linkers.
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG4 | BRD4 | <1 | >90 | 22Rv1 | [6] |
| Alkyl Chain | BRD4 | 5 | ~80 | VCaP | [6] |
Table 1: Comparative in vitro degradation data for BRD4-targeting PROTACs with different linkers. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
| Linker Type | Payload Loss in Mouse Plasma (24h) | Reference |
| ADC-PEG4 | 22% | [6] |
| ADC-PEG8 | 12% | [6] |
Table 2: In vitro plasma stability of ADCs with different PEG linker lengths.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for PROTAC synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the synthesis of a PROTAC.
Protocol 1: Boc Deprotection of a Ligand-PEG4-N-Boc Intermediate
This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.
Materials:
-
Ligand-PEG4-N-Boc intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Ligand-PEG4-N-Boc intermediate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.
Protocol 2: Amide Coupling to Synthesize a PROTAC
This protocol details the coupling of the deprotected amine with a carboxylic acid-functionalized ligand.
Materials:
-
Deprotected Ligand1-PEG4-NH₂ intermediate
-
Carboxylic acid-functionalized Ligand 2
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃, water, and brine
Procedure:
-
To a solution of the amine-containing Ligand1-PEG4-NH₂ (1.0 eq) and the carboxylic acid-functionalized Ligand 2 (1.2 eq) in anhydrous DMF (0.1 M), add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to afford the final PROTAC.
Protocol 3: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
PROTAC of interest
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and prepare cell lysates using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3]
Conclusion
This compound is a powerful and versatile chemical tool for the synthesis of advanced bioconjugates. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive bromide, provides a robust platform for the development of PROTACs and ADCs. The strategic use of this linker can significantly enhance the physicochemical and pharmacokinetic properties of these complex therapeutics, ultimately contributing to the development of more effective and safer drugs. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in cutting-edge biochemical research.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-PEG4-bromide: Properties, Synthesis, and Applications in Targeted Protein Degradation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-PEG4-bromide, a heterobifunctional linker crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document elucidates the chemical properties, CAS numbers, and molecular weights of a common this compound variant. Furthermore, it offers detailed, representative experimental protocols for its application in PROTAC and ADC synthesis and explores the pertinent biological signaling pathways.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) based linker that features a tert-butyloxycarbonyl (Boc) protected amine and a terminal bromide. The PEG chain enhances solubility and provides a flexible spacer, the Boc group offers a stable protecting group for the amine that can be removed under acidic conditions, and the bromide serves as a reactive handle for nucleophilic substitution.
It is important for researchers to note that the term "this compound" can be ambiguous and may refer to molecules with different PEG chain lengths. Below is a summary of the key quantitative data for a common variant.
| Property | Value | Reference |
| Chemical Name | tert-butyl (1-bromo-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| CAS Number | 1392499-32-9 | [1] |
| Molecular Formula | C15H30BrNO6 | [1] |
| Molecular Weight | 400.3 g/mol | [1] |
| Purity | Typically ≥95-98% | [1] |
| Appearance | Solid or viscous oil | N/A |
| Solubility | Soluble in DCM, DMSO, DMF | [1] |
| Storage | -20°C, under inert atmosphere | [1] |
Note: Another compound, tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate (CAS: 1076199-21-7, MW: 356.25 g/mol ), is sometimes also referred to as a PEG4 variant, though it contains three ethylene glycol units.
Applications in Proteolysis Targeting Chimeras (PROTACs)
This compound is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker's length and composition are critical for the efficacy of the PROTAC.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a representative synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) using this compound, a JQ1 derivative as the BRD4 ligand, and pomalidomide as the E3 ligase (Cereblon) ligand.
Step 1: Coupling of Pomalidomide to the this compound Linker
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amine-functionalized pomalidomide (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pomalidomide-PEG4-N-Boc intermediate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the pomalidomide-PEG4-N-Boc intermediate (1.0 equivalent) in a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v).
-
Reaction Conditions: Stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting TFA salt of the amine can be used directly in the next step.
Step 3: Coupling of JQ1-carboxylic acid
-
Reaction Setup: To a solution of (+)-JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Activation: Stir the mixture at room temperature for 15 minutes for pre-activation of the carboxylic acid.
-
Coupling: Add a solution of the deprotected pomalidomide-PEG4-amine intermediate (TFA salt, 1.1 equivalents) and additional DIPEA (to neutralize the TFA salt) in DMF to the activated JQ1 solution.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final JQ1-PEG4-Pomalidomide PROTAC.
PROTAC Synthesis Workflow
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
BRD4 is an epigenetic reader that plays a critical role in the transcription of oncogenes like c-Myc. A PROTAC targeting BRD4 induces its ubiquitination and subsequent degradation by the proteasome, leading to the downregulation of these oncogenes and, consequently, cell cycle arrest and apoptosis in cancer cells.
Applications in Antibody-Drug Conjugates (ADCs)
This compound can also be adapted for use in the synthesis of ADCs. In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug. The Boc-protected amine allows for a controlled, sequential conjugation strategy.
Experimental Protocol: Synthesis of an ADC
This protocol outlines a general strategy for synthesizing an ADC using this compound, where the linker is first attached to the cytotoxic payload, and then the antibody is conjugated.
Step 1: Conjugation of the Cytotoxic Payload to the Linker
-
Reaction Setup: Dissolve a cytotoxic payload containing a nucleophilic group (e.g., a phenol or amine) (1.0 equivalent) and this compound (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or DIPEA) (2-3 equivalents).
-
Reaction Conditions: Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) for 4-16 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform an appropriate aqueous work-up and purify the payload-PEG4-N-Boc conjugate by flash column chromatography or preparative HPLC.
Step 2: Boc Deprotection
-
Follow the deprotection procedure as described in Step 2 of the PROTAC synthesis protocol to yield the payload-PEG4-amine intermediate.
Step 3: Antibody Conjugation
-
Payload Activation (if necessary): If the payload-linker conjugate has a terminal carboxylic acid, it can be activated to an N-hydroxysuccinimide (NHS) ester. Dissolve the conjugate (1.0 equivalent), NHS (1.2 equivalents), and a carbodiimide coupling agent like EDC (1.5 equivalents) in anhydrous DMF or DMSO. Stir at room temperature for 1-2 hours.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0), at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a molar excess of the activated payload-linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted payload-linker and other small molecules.
ADC Synthesis Workflow
This technical guide provides a foundational understanding of this compound for its application in the synthesis of PROTACs and ADCs. The provided protocols are representative and may require optimization for specific ligands, payloads, and antibodies. Researchers should consult relevant literature for more specific reaction conditions and characterization techniques.
References
N-Boc-PEG4-bromide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Boc-PEG4-bromide, a versatile heterobifunctional linker. Given the limited availability of direct quantitative data in published literature, this guide synthesizes information from analogous compounds and provides detailed experimental protocols to enable researchers to determine precise characteristics in their own laboratories.
Core Concepts: Structure and Properties
This compound is a polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive bromide at the other. The tetraethylene glycol (PEG4) spacer is a key structural element, imparting hydrophilicity which can enhance the aqueous solubility of conjugates.[1][2] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions.[1][2]
Molecular Structure:
Caption: Chemical Structure of this compound.
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on its structural components and data from analogous PEGylated molecules.
Qualitative Solubility:
The amphiphilic nature of this compound, with its nonpolar Boc group and polar PEG chain, allows for solubility in a range of organic solvents. It is reported to be soluble in dichloromethane (DCM).[2] The hydrophilic PEG4 spacer is expected to confer at least moderate solubility in aqueous media.[1][2]
Predicted Solubility in Common Laboratory Solvents:
Based on the properties of its structural components, the predicted solubility of this compound is summarized below.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | The high polarity and hydrogen bond accepting capability of these solvents will readily solvate the PEG chain. |
| Chlorinated | Dichloromethane (DCM) | High | The overall organic character of the molecule suggests good solubility. Solubility in DCM is also reported by suppliers.[2] |
| Polar Protic | Methanol, Ethanol | High | The ether oxygens of the PEG chain and the carbonyl of the Boc group can form hydrogen bonds with protic solvents. |
| Aqueous Buffers | PBS, Tris Buffer | Moderate | The hydrophilic PEG4 chain is expected to confer good water solubility. |
| Non-polar | Toluene, Hexanes | Low to Moderate | While the PEG chain reduces overall lipophilicity, some solubility is expected due to the t-butyl group and the hydrocarbon backbone. |
Experimental Protocol: Determination of Quantitative Solubility
For applications requiring precise solubility data, the following experimental protocol, adapted from methodologies for similar compounds, is recommended.
Objective: To determine the quantitative solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC or UPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure saturation.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UPLC method.
-
Analyze the filtered saturated solution using the same method.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.
-
Caption: Experimental workflow for determining quantitative solubility.
Stability Profile and Storage
The stability of this compound is primarily influenced by the lability of the Boc protecting group and the integrity of the PEG chain.
Recommended Storage:
For long-term storage, it is recommended to store this compound at -20°C, sealed in a dry environment to prevent degradation.[3][4]
pH Stability:
-
Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions and will be cleaved to reveal the free amine.[2][5] The kinetics of this deprotection can be dependent on the acid concentration.[6]
-
Neutral and Basic Conditions: The Boc group is generally stable to basic and nucleophilic conditions. The PEG linker itself is also considered stable under both acidic and basic conditions.
Thermal and Photolytic Stability:
While specific data for this compound is unavailable, polyethylene glycol linkers are generally considered to be thermally stable. However, exposure to high temperatures or UV light could potentially lead to degradation. A forced degradation study is the most effective way to determine the stability under these conditions.
Experimental Protocol: Forced Degradation Study
This protocol is adapted from a study on a similar compound, BnO-PEG4-Boc, and is designed to identify potential degradation products and pathways.[3]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile/water or other suitable solvent system
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
3% H₂O₂ (for oxidative stress)
-
Heating apparatus (e.g., oven)
-
UV lamp (e.g., 254 nm)
-
RP-HPLC-MS system
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare a control sample stored under the recommended conditions (-20°C, protected from light).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at room temperature for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at room temperature for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 60°C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
After the incubation period, quench the reactions if necessary (e.g., neutralize acidic and basic solutions).
-
Analyze the stressed samples and the control sample by RP-HPLC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and characterize any degradation products by their mass-to-charge ratio and fragmentation patterns.
-
Calculate the percentage of remaining this compound to assess the extent of degradation under each condition.
-
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the known chemistry of the functional groups present in this compound, the following degradation pathways can be anticipated:
-
Acid-Catalyzed Deprotection: The primary degradation pathway under acidic conditions is the cleavage of the Boc group to yield the free amine, tert-butyl cation (which can be scavenged by nucleophiles or eliminate to isobutylene), and carbon dioxide.
Caption: Acid-catalyzed deprotection of the Boc group.
-
Oxidative Degradation of the PEG Chain: The polyethylene glycol chain can be susceptible to oxidative degradation, which can be initiated by factors such as light or trace metal ions. This can lead to the formation of hydroperoxide intermediates and subsequent chain scission, resulting in various byproducts like formaldehyde, acetaldehyde, and organic acids.
Caption: Oxidative degradation pathway of the PEG chain.
Summary
This compound is a valuable linker with a predicted solubility profile that makes it suitable for a variety of applications in both aqueous and organic media. Its stability is largely dictated by the acid-lability of the Boc protecting group. For critical applications, it is highly recommended that researchers perform quantitative solubility and forced degradation studies using the protocols outlined in this guide to obtain precise data relevant to their specific experimental conditions.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety of N-Boc-PEG4-bromide
This guide provides a comprehensive overview of the safety information for N-Boc-PEG4-bromide, a heterobifunctional PEG linker used in bioconjugation and drug delivery applications. The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling and use of this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | N-tert-butoxycarbonyl-1-amino-11-bromo-3,6,9-trioxaundecane |
| Synonyms | This compound, tert-butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate |
| CAS Number | 1309453-21-4 (Note: Multiple CAS numbers appear in search results for similar structures, this is one of the commonly listed ones) |
| Molecular Formula | C15H30BrNO6 |
| Molecular Weight | 400.31 g/mol [1] |
Hazard Identification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Code | Hazard Statement |
| Acute toxicity, oral | H302 | Harmful if swallowed.[2][3] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[3][4] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[3][4] |
Signal Word: Warning
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken. It is crucial to consult a physician and show them the Safety Data Sheet.
| Exposure Route | First-Aid Measures |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][5] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5] |
Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
| Aspect | Recommendations |
| Safe Handling | Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Provide appropriate exhaust ventilation at places where dust is formed.[2] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Not specified in search results |
| Odor | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[6] |
Experimental Protocols
No detailed experimental protocols for safety and toxicology studies of this compound were available in the public domain search results. The hazard classifications are typically derived from data from similar compounds or computational toxicology models.
Visualizations
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
Signaling Pathway for Irritation
The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated upon exposure of epithelial cells (skin, eyes, respiratory tract) to an irritant like this compound, leading to an inflammatory response.
Caption: Simplified signaling pathway for chemical-induced irritation.
References
- 1. This compound, CAS 1392499-32-9 | AxisPharm [axispharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
A Comprehensive Guide to Bifunctional PEG Linkers in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics and bioconjugation, polyethylene glycol (PEG) linkers have emerged as indispensable tools. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules has revolutionized drug delivery and the development of novel therapeutics. This technical guide provides a comprehensive overview of bifunctional PEG linkers, their core principles, applications, and the experimental methodologies crucial for their successful implementation.
Core Concepts: Understanding Bifunctional PEG Linkers
At its core, a PEG linker is a flexible, hydrophilic spacer composed of repeating ethylene oxide units. Bifunctional PEG linkers are characterized by the presence of reactive functional groups at both ends of the polymer chain. These linkers are broadly classified into two main categories:
-
Homobifunctional PEG Linkers: These possess two identical reactive groups (X-PEG-X). Their symmetrical nature makes them primarily suitable for cross-linking identical molecules or for polymerization and hydrogel formation.
-
Heterobifunctional PEG Linkers: These feature two different reactive groups (X-PEG-Y). This dual reactivity allows for the controlled, sequential conjugation of two distinct molecular entities, which is critical for creating complex bioconjugates.
The choice between a homobifunctional and a heterobifunctional PEG linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. Heterobifunctional linkers are often the preferred choice for complex applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) due to the precise control they offer over the conjugation process.
Key Advantages of PEGylation
The covalent attachment of PEG chains to molecules, a process known as PEGylation, offers a multitude of benefits that enhance the therapeutic properties of biomolecules:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic drugs and proteins, preventing aggregation. It also shields the attached molecule from enzymatic degradation.
-
Prolonged Plasma Half-Life: PEGylation increases the hydrodynamic size of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein, potentially lowering the risk of an immune response.
-
Tunable Properties: The ability to adjust the length of the PEG chain allows for precise control over the physicochemical properties of the bioconjugate.
Comparative Analysis: Homobifunctional vs. Heterobifunctional PEG Linkers
The fundamental difference in the architecture of homobifunctional and heterobifunctional PEG linkers dictates their utility in various bioconjugation strategies. Homobifunctional linkers necessitate a one-pot reaction, which can lead to a heterogeneous mixture of products, including undesirable polymers. In contrast, the orthogonal reactive ends of heterobifunctional linkers enable a controlled, two-step conjugation process, significantly reducing the formation of unwanted byproducts and resulting in a more homogenous final product.
Quantitative Data on Bifunctional PEG Linkers
The selection of a PEG linker is a data-driven process. The following tables summarize key quantitative data to inform the design of bioconjugates.
Table 1: Common Bifunctional PEG Linker Chemistries
| Linker Type | Functional Groups | Target Residues | Key Application |
| Homobifunctional | NHS esters | Amines (Lysine, N-terminus) | Protein Crosslinking |
| Maleimides | Thiols (Cysteine) | Thiol-Thiol Conjugation | |
| Heterobifunctional | NHS-PEG-Maleimide | Amines and Thiols | Antibody-Drug Conjugates |
| Azide-PEG-Alkyne | Bioorthogonal targets | Click Chemistry Labeling | |
| Hydrazide-PEG-NHS | Carbonyls and Amines | Glycoprotein Conjugation |
Table 2: Effect of PEG Linker Length on Miniaturized ADC Properties
This table presents data on affibody-based drug conjugates where a bifunctional PEG chain links the affibody (ZHER2) to the cytotoxic drug MMAE.
| Conjugate Name | PEG Linker MW (kDa) | Half-life (min) | Half-life Increase (x-fold vs. HM) | In Vitro Cytotoxicity Reduction (x-fold vs. HM) |
| HM | 0 (SMCC linker) | 19.6 | 1.0 | 1.0 |
| HP4KM | 4 | ~49 | 2.5 | 4.5 |
| HP10KM | 10 | ~219.5 | 11.2 | 22.0 |
*Data sourced from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains significantly prolong half-life, they also reduce in-vitro cytotoxicity. The 10 kDa PEG linker provided the best overall therapeutic effect in animal models due to the substantial half-life
The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics and diagnostics. The linker or spacer that connects these molecular entities is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) spacers have become an indispensable tool.[1][2][3] PEG is a hydrophilic, biocompatible, and flexible polymer that, when incorporated as a spacer, profoundly influences the physicochemical and pharmacological properties of bioconjugates.[2][4] This technical guide provides a comprehensive overview of the pivotal role of PEG spacers in bioconjugation, detailing their properties, impact on bioconjugate performance, and key experimental methodologies.
Core Principles and Advantages of PEG Spacers
The strategic incorporation of PEG spacers into bioconjugate design offers a multitude of advantages that address common challenges in drug development.[5] These benefits stem from the unique physicochemical properties of the polyethylene glycol chain.
Enhanced Solubility and Reduced Aggregation: A significant hurdle in the development of bioconjugates, particularly with hydrophobic small molecule drugs, is poor aqueous solubility, which can lead to aggregation and loss of function.[4][6] The hydrophilic nature of PEG spacers, owing to the repeating ether units that form hydrogen bonds with water, significantly enhances the overall solubility of the bioconjugate in aqueous environments.[4][7][8] This property is crucial for maintaining the stability and biological activity of therapeutics.[4]
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy for improving the pharmacokinetic (PK) profile of a therapeutic molecule.[5] The PEG chain increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its circulation half-life.[2][5] This prolonged exposure can lead to a better therapeutic index and less frequent dosing for patients.[2][5]
Reduced Immunogenicity: The flexible and hydrophilic PEG chain creates a "stealth" effect by forming a hydration shell around the bioconjugate.[2][5] This shield can mask immunogenic epitopes on the molecule's surface, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[2][5] While anti-PEG antibodies have been observed in some cases, PEGylation is a widely used strategy to decrease the immunogenicity of therapeutic proteins.[9][10]
Minimized Steric Hindrance: The flexible nature of the PEG spacer provides optimal spatial separation between the conjugated molecules.[11] This is critical for preserving the biological activity and binding affinity of the biomolecule, ensuring that the conjugated payload does not interfere with its target engagement.[11]
Types of PEG Spacers in Bioconjugation
PEG spacers can be categorized based on their structure, offering a range of options to suit specific bioconjugation needs.
-
Linear PEG Spacers: These are the most common type, consisting of a straight chain of repeating ethylene glycol units with reactive functional groups at one or both ends.[12]
-
Branched PEG Spacers: These have multiple PEG chains radiating from a central core, which can increase the hydrodynamic volume and shielding effect more significantly than linear PEGs of the same molecular weight.[13]
-
Heterobifunctional PEG Spacers: These spacers possess different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[12]
Quantitative Impact of PEG Spacers on Bioconjugate Properties
The length and architecture of the PEG spacer are critical design parameters that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key bioconjugate attributes.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio | Reference |
| 0 (Non-PEGylated) | 11% | Baseline | Baseline | [7] |
| 2 | 35-45% | Increased vs. Non-PEGylated | Lower | [7] |
| 4 | 35-45% | Increased vs. Non-PEGylated | Lower | [7] |
| 8 | 75-85% | Significantly Increased | Higher | [7] |
Table 2: Influence of PEG Spacer Length on Binding Affinity
| Conjugate | Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | mini-PEG | 2 | - | 3.1 ± 0.2 | [8] |
| natGa-NOTA-PEGn-RM26 | mini-PEG | 3 | - | 3.9 ± 0.3 | [8] |
| natGa-NOTA-PEGn-RM26 | mini-PEG | 4 | - | 5.4 ± 0.4 | [8] |
| natGa-NOTA-PEGn-RM26 | mini-PEG | 6 | - | 5.8 ± 0.3 | [8] |
Table 3: Impact of PEGylation on Pharmacokinetic Parameters of an ADC
| PEG Size | Clearance Rate (mL/hr/kg) | Tolerability in Mice (at 50 mg/kg) | Reference |
| < PEG8 | Rapidly Increased | Not Tolerated | [14] |
| ≥ PEG8 | Plateaued at a lower rate | Tolerated | [14] |
Key Experimental Protocols in Bioconjugation
Detailed and robust experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS Ester
This protocol describes the non-specific labeling of an antibody through its primary amine groups (lysine residues and N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.[12]
Materials:
-
Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[12]
-
m-PEG-NHS ester.[12]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[15]
-
Purification system (e.g., size-exclusion chromatography column).[12]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[12]
-
PEG-NHS Ester Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature before opening. Dissolve the required amount in DMSO or DMF to create a stock solution (e.g., 10 mM) immediately before use.[12][16]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10%.[15][17]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[12][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis to obtain the purified PEGylated antibody.[12]
Protocol 2: Thiol-Specific PEGylation using a Maleimide
This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a thiol group on a protein, which can be naturally occurring or introduced through protein engineering.[18]
Materials:
-
Thiol-containing protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).[18]
-
Maleimide-PEG.[19]
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is needed.[18]
-
Purification system (e.g., size-exclusion chromatography column).[19]
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[18][20] Remove the excess reducing agent before proceeding.
-
Maleimide-PEG Preparation: Dissolve the Maleimide-PEG in the conjugation buffer to create a stock solution (e.g., 10 mg/mL) immediately before use.[19]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the thiol-containing protein solution.[19][21]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.[18][19]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted Maleimide-PEG and any unreacted protein.[18][19]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with a PEG Linker
This protocol describes the general workflow for Fmoc-based solid-phase peptide synthesis utilizing a PEG-functionalized resin, which improves solvation and reaction kinetics.[1]
Materials:
-
Fmoc-protected amino acids.
-
PEG-based resin (e.g., TentaGel).[1]
-
DMF (N,N-dimethylformamide).[1]
-
Deprotection solution (e.g., 20% piperidine in DMF).[1]
-
Coupling reagents (e.g., HBTU, DIPEA).
-
Cleavage cocktail (e.g., TFA-based).
-
Cold diethyl ether.[1]
Procedure:
-
Resin Swelling: Swell the PEG-based resin in DMF for 30-60 minutes.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with the deprotection solution.[1]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.[1]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin to form a new peptide bond.[1]
-
Washing: Wash the resin with DMF to remove excess reagents.[1]
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[1]
-
Isolation and Purification: Isolate the peptide by centrifugation and purify it using techniques such as reverse-phase HPLC.[1]
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are examples of logical relationships and pathways relevant to bioconjugation, represented in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. confluore.com [confluore.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. confluore.com [confluore.com]
A Deep Dive into PROTAC and ADC Linker Chemistry: A Technical Guide for Drug Development Professionals
An in-depth technical guide on the core principles of Proteolysis Targeting Chimera (PROTAC) and Antibody-Drug Conjugate (ADC) linker chemistry, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles governing the design and function of linkers in two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the chemical strategies, structure-activity relationships, and critical parameters that influence the efficacy, selectivity, and pharmacokinetic properties of these complex molecules. Detailed experimental protocols for key validation assays are provided, along with a quantitative comparison of linker performance to aid in rational drug design.
Core Principles of PROTAC Linker Chemistry
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is not merely a spacer but an active modulator that dictates the spatial orientation and proximity of the POI and the E3 ligase, which is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1]
The formation of this ternary complex is the cornerstone of PROTAC-mediated protein degradation.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act catalytically.[3][4]
The Critical Role of the Linker in PROTAC Efficacy
The linker's properties—its length, composition, rigidity, and attachment points—profoundly influence a PROTAC's performance.[1][5] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]
-
Linker Length: The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[3] A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[5] Conversely, an excessively long linker may result in an inefficient or unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5]
-
Linker Composition and Properties: The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability, which are crucial for its drug-like properties.[1]
-
Alkyl Chains: These are common due to their synthetic accessibility and flexibility. However, they are generally hydrophobic, which can negatively impact solubility.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are frequently used to enhance aqueous solubility and cell permeability.[1][3] The ether oxygens can act as hydrogen bond acceptors, further improving solubility.[1]
-
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[6]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 25 | >90 | [5] |
| BRD4 | VHL | PEG | 16 | 10 | >95 | [5] |
| BRD4 | VHL | PEG | 20 | 50 | ~80 | [5] |
| ERα | CRBN | Alkyl/Ether | 12 | 100 | ~70 | [5] |
| ERα | CRBN | Alkyl/Ether | 16 | 20 | >90 | [7][8] |
| ERα | CRBN | Alkyl/Ether | 20 | 80 | ~75 | [5] |
| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | - | [9] |
| TBK1 | CRBN | Alkyl/Ether | 12 | 292 | 76 | [9] |
Core Principles of ADC Linker Chemistry
Antibody-drug conjugates (ADCs) are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[10] The linker is a critical component that connects the antibody and the payload, dictating the ADC's stability, mechanism of action, and overall therapeutic index.[10] The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design.[10]
Cleavable vs. Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[10]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher reducing potential.[10] This "molecular switch" allows for the release of the payload in its free, unmodified form.[10]
-
Protease-Sensitive Linkers: Incorporate a specific peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like cathepsin B.[11]
-
pH-Sensitive Linkers: Utilize acid-labile groups like hydrazones that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the bloodstream (pH 7.4).[11]
-
Glutathione-Sensitive Linkers: Contain disulfide bonds that are reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione than the plasma.[11]
-
-
Non-Cleavable Linkers: These form a highly stable bond (e.g., a thioether bond) that is resistant to enzymatic or chemical cleavage.[10] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[10][12]
ADC Mechanism of Action and Intracellular Trafficking
The following diagram illustrates the mechanism of action and intracellular trafficking of an ADC.
Quantitative Comparison of ADC Linker Stability
The stability of an ADC in plasma is a critical determinant of its therapeutic index.[13] Premature release of the payload can lead to off-target toxicity, while a linker that is too stable may inhibit efficient drug release at the tumor site.[13]
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations | Reference |
| Non-Cleavable | |||||
| SMCC (Thioether) | Antibody Degradation | High | High | Highly stable, relies on lysosomal degradation for payload release.[10] | [10] |
| Cleavable | |||||
| Valine-Citrulline (VC) | Protease (Cathepsin B) | High | Low to Moderate | Susceptible to cleavage by mouse carboxylesterase, leading to premature payload release in mice.[14][15] | [14][15] |
| Valine-Alanine (VA) | Protease | High | High | More stable in mouse plasma compared to VC linkers.[10] | [10] |
| Hydrazone | pH-sensitive | Moderate | Moderate | Hydrolyzes in acidic environments; can exhibit some instability in circulation.[11] | [11] |
| Disulfide | Reduction (Glutathione) | Low to Moderate | Low to Moderate | Less stable due to reducing agents present in plasma.[11] | [11] |
| Glutamic acid-Valine-Citrulline (EVCit) | Protease | High (No significant degradation in 28 days) | High (Almost no linker cleavage in 14 days) | Demonstrates high stability in both human and mouse plasma.[15] | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs and ADCs.
PROTAC Experimental Protocols
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4][9]
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[4]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[9]
A variety of biophysical techniques can be employed to characterize the formation and stability of PROTAC-induced ternary complexes.[12][16][17]
-
Surface Plasmon Resonance (SPR): Immobilize one protein (e.g., E3 ligase) on a sensor chip. Flow a solution of the PROTAC over the surface to measure binary binding. Then, flow a pre-incubated mixture of the PROTAC and the target protein to measure ternary complex formation.[17]
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing one of the proteins to determine the binary binding affinity. To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed binary complex of the other two components.[17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Label the POI with a TR-FRET donor and the E3 ligase with a compatible acceptor. In the presence of a PROTAC that induces complex formation, the donor and acceptor are brought into proximity, resulting in an increased FRET signal.[2][17]
ADC Experimental Protocols
This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[18]
-
Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in complete culture medium. Remove the seeding medium and add the ADC-containing medium to the wells. Include untreated control wells.[18]
-
Incubation: Incubate the plates for a period determined by the ADC's mechanism of action (typically 72-120 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[18]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[18]
-
Data Acquisition and Analysis: Read the absorbance at 570 nm using a microplate reader. Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot dose-response curves to calculate the IC50 value.[18]
This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Cell Line Preparation: Generate a fluorescently labeled Ag- cell line (e.g., by transducing with a GFP-expressing lentivirus).
-
Co-culture Seeding: In a 96-well plate, seed a mixture of Ag+ and fluorescently labeled Ag- cells at a defined ratio. Include control wells with only Ag- cells. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct toxicity to Ag- cells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition and Analysis:
-
Imaging: Acquire images of the fluorescently labeled Ag- cells and quantify their number or confluence.
-
Flow Cytometry: Harvest the cells and analyze the population based on fluorescent protein expression to distinguish Ag- cells. Use a viability dye to determine the percentage of viable Ag- cells.
-
-
Data Analysis: Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.
Conclusion
The linker is a critical and multifaceted component in the design of both PROTACs and ADCs, profoundly influencing their efficacy, selectivity, and pharmacokinetic properties. A deep understanding of linker chemistry and its impact on the biological activity of these therapeutic modalities is paramount for the rational design of next-generation targeted therapies. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and optimization of linker strategies in the development of novel and effective PROTACs and ADCs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Boc-PEG4-bromide: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG4-bromide, a heterobifunctional linker critical in the fields of bioconjugation and advanced therapeutics. This document details its physical and chemical specifications, provides experimental protocols for its use, and illustrates its role in innovative drug development strategies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Specifications
This compound is a polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive bromide at the other. The PEG4 linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of conjugated molecules.[1][2]
General Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Storage Temperature | 2-8°C or -20°C | [3][4][5] |
| Solubility | Soluble in Dichloromethane (DCM) | [5] |
Chemical Identifiers and Molecular Characteristics
| Identifier / Characteristic | Value | Reference(s) |
| CAS Number | 1076199-21-7 | [3][4][6] |
| Molecular Formula | C₁₃H₂₆BrNO₅ | [3][4][6] |
| Molecular Weight | 356.25 g/mol | [3][4][6] |
| Purity | ≥97.0% (by NMR) | [3][4] |
Computational Data
| Parameter | Value | Reference(s) |
| TPSA | 66.02 | [6] |
| LogP | 1.9558 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 11 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and application of this compound.
Synthesis of this compound
Materials:
-
N-Boc-PEG4-OH (1 equivalent)
-
Triphenylphosphine (PPH₃) (1.5 equivalents)
-
Carbon tetrabromide (CBr₄) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve N-Boc-PEG4-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Slowly add carbon tetrabromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to light yellow oil.
Analytical Characterization
Objective: To confirm the structure and assess the purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
Procedure:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
Expected Spectral Data:
-
¹H NMR (CDCl₃):
-
A singlet at approximately 1.44 ppm corresponding to the 9 protons of the Boc group (-C(CH₃)₃).
-
A multiplet in the range of 3.5-3.8 ppm attributed to the 16 protons of the PEG chain methylene groups (-O-CH₂-CH₂-O-).
-
A triplet at approximately 3.45 ppm for the two protons of the methylene group adjacent to the bromide (-CH₂-Br).
-
A multiplet around 3.3 ppm for the two protons of the methylene group adjacent to the carbamate nitrogen (-NH-CH₂-).
-
A broad singlet corresponding to the carbamate proton (-NH-).[8][9]
-
-
¹³C NMR (CDCl₃):
-
A signal at approximately 28.4 ppm for the three methyl carbons of the Boc group (-C(CH₃)₃).
-
A signal around 79.1 ppm for the quaternary carbon of the Boc group (-C(CH₃)₃).
-
A series of signals between 69-72 ppm for the carbons of the PEG backbone.
-
A signal for the carbon adjacent to the bromide.
-
A signal for the carbon adjacent to the carbamate nitrogen.
-
A signal for the carbonyl carbon of the carbamate group at approximately 156 ppm.[8][9]
-
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Prepare a sample solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Set the flow rate to 1.0 mL/min.
-
Use a linear gradient, for example, starting from 30% Mobile Phase B to 90% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 214 nm.
-
The purity is determined by the relative area of the main peak.[10][]
Applications in Drug Development
This compound is a versatile linker used in the synthesis of complex therapeutic molecules. The Boc-protected amine allows for controlled, stepwise conjugation, while the bromide serves as a good leaving group for nucleophilic substitution reactions.[2][5]
PROTAC Development Targeting BRD4
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[12] this compound can be used as a linker to connect a ligand for a target protein, such as BRD4, and a ligand for an E3 ubiquitin ligase.[13][14]
The synthesis of a BRD4-targeting PROTAC using an this compound derived linker involves a multi-step process.
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
The degradation of BRD4 by a PROTAC disrupts its function as a transcriptional coactivator, leading to the downregulation of oncogenes like c-Myc.[1][13]
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
General Protocol for Boc Deprotection
The removal of the Boc protecting group is a common step to reveal a primary amine for subsequent conjugation.[13][15]
Materials:
-
Boc-protected PEG compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
General Protocol for Conjugation to a Protein
The bromide end of this compound can be used to alkylate nucleophiles such as thiols on proteins. Alternatively, after deprotection of the Boc group, the resulting amine can be conjugated to activated carboxylic acids on a protein. Below is a general protocol for the latter.[16][17]
Materials:
-
Protein with accessible carboxyl groups
-
Deprotected Amino-PEG4-bromide (as TFA salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Add NHS, followed by EDC, to the protein solution to activate the carboxyl groups. A molar excess of EDC and NHS over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
Add the deprotected Amino-PEG4-bromide to the activated protein solution. A molar excess of the linker is generally used.
-
Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the protein-PEG conjugate using size-exclusion chromatography to remove excess reagents.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols are intended as a starting point and may require optimization for specific applications.
References
- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. file.leyan.com [file.leyan.com]
- 4. file.leyan.com [file.leyan.com]
- 5. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Boc Protection Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern bioconjugation and drug development, particularly when utilized with polyethylene glycol (PEG) linkers. Its strategic application enables the precise and controlled synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols essential for its successful implementation.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to temporarily mask the reactivity of a primary or secondary amine on a PEG linker. This protection is crucial for multi-step syntheses where the high nucleophilicity of the amine needs to be suppressed to prevent unwanted side reactions. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1] Its most critical feature is its lability under acidic conditions, which allows for its clean and efficient removal, regenerating the free amine for subsequent conjugation.[3]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[4] This architecture allows for the controlled, stepwise assembly of complex molecules, such as the sequential conjugation of a protein-of-interest (POI) ligand and an E3 ligase ligand in the synthesis of PROTACs.[2] The incorporation of the PEG spacer itself enhances the solubility and stability of conjugated molecules, improves pharmacokinetic properties, and reduces toxicity.[5]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
Table 1: Typical Conditions for Boc Protection of Amino-PEG Linkers
| Parameter | Reagents | Solvent | Reaction Time | Typical Yield | Typical Purity |
| Protection | (Boc)₂O, DIPEA or TEA | DCM or THF | 3 - 12 hours | >90% | >95% |
Data compiled from multiple sources indicating common laboratory practices.[1][3]
Table 2: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Typical Purity/Yield |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95% |
| Hydrochloric Acid (HCl) | 4M | 1,4-Doxane | 1 - 4 hours | Room Temp. | >95% |
These conditions are representative and may require optimization based on the specific substrate.[4][6]
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines in PEG linkers are crucial for reproducible results.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker.
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir at room temperature.
-
Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.[7]
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[1]
Protocol 2: Boc Deprotection of a PEG Linker using TFA
This protocol describes a standard procedure for the removal of the Boc protecting group in a solution phase.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene
-
(Optional) Scavenger such as triisopropylsilane (TIS)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[4] If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[10]
-
Continue stirring until the reaction is complete (typically 1-2 hours), monitoring by TLC or LC-MS.[10]
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[9]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[4] The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next step.[8][9]
Visualizations of Key Processes
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds through several key steps.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Step-by-Step Guide for N-Boc-PEG4-bromide in Antibody-Drug Conjugate (ADC) Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of N-Boc-PEG4-bromide, a heterobifunctional linker, in the development of Antibody-Drug Conjugates (ADCs). These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals, offering a step-by-step framework from linker handling to the synthesis and characterization of the final ADC.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.
This compound is a versatile linker featuring a Boc-protected amine and a terminal bromide. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile.[][2] The Boc-protected amine allows for a sequential conjugation strategy, first by coupling the deprotected amine to the payload, followed by conjugation of the bromide to the antibody. The terminal bromide serves as a reactive handle for covalent attachment to the antibody, typically through nucleophilic substitution with thiol groups on cysteine residues.[3][4]
Experimental Protocols
This section details the multi-step process for the synthesis of an ADC using this compound. The overall workflow involves the deprotection of the linker, conjugation to a cytotoxic payload, reduction of the antibody's disulfide bonds, and finally, the conjugation of the linker-payload construct to the thiolated antibody.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine, which is then ready for conjugation to the cytotoxic payload. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[5][6][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (a typical concentration is 20-50% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: This will cause CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected H₂N-PEG4-bromide. The product can often be used directly in the next step without further purification.
Protocol 2: Conjugation of H₂N-PEG4-bromide to a Cytotoxic Payload
This protocol outlines the conjugation of the deprotected H₂N-PEG4-bromide to a cytotoxic payload containing a carboxylic acid group, such as Monomethyl Auristatin E (MMAE). The carboxylic acid on the payload is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of the linker to form a stable amide bond.[6][8][9]
Materials:
-
H₂N-PEG4-bromide (from Protocol 1)
-
Cytotoxic payload with a carboxylic acid (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stir bar and stir plate
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of Payload: a. In a reaction vessel, dissolve the cytotoxic payload in anhydrous DMF or DMSO. b. Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the payload solution. c. Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated payload.
-
Conjugation Reaction: a. In a separate vessel, dissolve the H₂N-PEG4-bromide in anhydrous DMF or DMSO. b. Slowly add the solution of the deprotected linker to the activated payload solution. A slight molar excess of the linker may be used. c. Stir the reaction mixture at room temperature overnight. d. Monitor the formation of the linker-payload conjugate by LC-MS.
-
Purification: a. Upon completion, purify the payload-linker-bromide conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts. b. Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 3: Antibody Reduction and Conjugation
This protocol describes the reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups, followed by the conjugation of the payload-PEG4-bromide construct via alkylation of these thiols.[10][11][12]
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Payload-PEG4-bromide conjugate (from Protocol 2)
-
Organic co-solvent (e.g., DMSO)
-
N-acetylcysteine (quenching reagent)
-
Desalting columns
-
Reaction vessel
Procedure:
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Antibody Reduction: a. Add a 10-20 fold molar excess of TCEP to the antibody solution. b. Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing to reduce the interchain disulfide bonds. c. Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4. This is critical to prevent the reducing agent from reacting with the bromide group of the linker-payload.
-
Conjugation Reaction: a. Adjust the pH of the purified reduced antibody solution to 8.0. A pH between 7.5 and 8.5 is optimal for the reaction of the bromide with thiols.[10] b. Dissolve the payload-PEG4-bromide conjugate in a minimal amount of an organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution. A molar excess of 1.5 to 5-fold over the available thiol groups is recommended to drive the reaction. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quenching the Reaction: a. Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted payload-PEG4-bromide. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unconjugated linker-payload and other small molecules by buffer exchange using desalting columns or through size-exclusion chromatography (SEC).
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, consistency, and performance. Key quality attributes to be determined include the Drug-to-Antibody Ratio (DAR), purity, and in vitro potency.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical parameter that directly impacts the ADC's potency and therapeutic index. Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the DAR distribution, while LC-MS provides precise mass confirmation.[12][13][14][15][16]
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each hydrophobic linker-payload increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.
-
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC sample.
-
Elute the bound ADC species using a linear gradient to a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS analysis of the intact or reduced ADC provides the precise molecular weight of each species, allowing for the unambiguous determination of the number of conjugated drug-linkers.
-
Procedure (for reduced ADC):
-
Incubate the ADC with a reducing agent (e.g., DTT) at 37°C for 30 minutes to separate the light and heavy chains.
-
Inject the sample into an LC-MS system equipped with a reverse-phase column.
-
Elute the subunits using a gradient of increasing organic solvent.
-
Acquire mass spectra and deconvolute the raw data to obtain the zero-charge mass for each species.
-
Calculate the DAR based on the mass shift between the unconjugated and conjugated chains.
-
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines, typically by measuring the concentration that inhibits cell growth by 50% (IC50). The MTT assay is a common colorimetric method for this purpose.[][17][18][19][20]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Data Presentation
The following tables provide a template for summarizing the characterization and in vitro efficacy data of an ADC synthesized using the this compound linker. The data presented are representative and may vary based on the specific antibody, payload, and conjugation conditions.
Table 1: Characterization of ADC with PEG4 Linker
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| % Monomer | >95% | SEC-HPLC |
| Purity | >98% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of ADC with PEG4 Linker
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | Positive | 1.5 |
| Cell Line B | Negative | >1000 |
| Free Payload | N/A | 0.1 |
Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs
| Linker Type | Half-life (t½) in rodents | Clearance Rate |
| Non-PEGylated | Baseline | Baseline |
| Short PEG (e.g., PEG4) | Moderate Increase | Moderate Decrease |
| Long PEG (e.g., PEG24) | Significant Increase | Significant Decrease |
Note: Data is synthesized from various studies and should be interpreted in the context of the specific experimental models.[5][18][20][21]
Mechanism of Action
The general mechanism of action for an ADC involves several key steps, beginning with binding to the target antigen on the cancer cell surface and culminating in payload-induced cell death. For ADCs utilizing a tubulin inhibitor like MMAE, the payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[][2][3][11][14][15][16][17][19][22]
Conclusion
This compound serves as a valuable and versatile linker in the development of antibody-drug conjugates. Its bifunctional nature allows for a controlled and sequential conjugation process, while the integrated PEG4 spacer can confer beneficial physicochemical and pharmacokinetic properties to the final ADC. The detailed protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and in vitro evaluation of ADCs utilizing this linker. Careful optimization of each step is crucial for the successful development of a potent, specific, and stable ADC therapeutic.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Experimental Procedure for Boc Deprotection of PEG Linkers
Introduction
The tert-butyloxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis and bioconjugation.[1][2][3] Its widespread use in the functionalization of polyethylene glycol (PEG) linkers is due to its stability across a range of chemical conditions and its clean, efficient removal under mild acidic conditions.[1][3][4] This acid-labile nature is crucial for the stepwise synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other advanced therapeutics where precise control over reactive groups is paramount.[3][5][6]
This document provides detailed protocols for the acid-catalyzed deprotection of Boc-protected PEG linkers, quantitative data summaries for reaction optimization, and visual guides to the underlying mechanism and experimental workflow.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via acidolysis.[2] The process is initiated by the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[2][7] This is followed by the cleavage of the carbon-oxygen bond, which generates a stable tert-butyl cation and a transient carbamic acid intermediate.[2] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[2] The liberated amine is then protonated in the acidic medium to form an ammonium salt.[2]
Quantitative Data Summary
Successful Boc deprotection relies on the careful selection of reagents and reaction conditions to maximize yield while minimizing potential side reactions.[5] The following tables summarize common conditions and additives.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 4 hours | Room Temp |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | 1 - 16 hours | Room Temp |
Data compiled from multiple sources.[1][2][4]
The tert-butyl cation generated during deprotection is an electrophile that can lead to side reactions by alkylating sensitive residues.[1][8] To prevent these unwanted modifications, scavengers are often added to the reaction mixture.[1]
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
|---|---|---|
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective carbocation scavenger.[2] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger.[2] |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues.[2] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues.[2] |
Experimental Protocols
Protocol 1: Boc Deprotection of PEG Linkers in Solution
This protocol describes a standard and robust method for removing a Boc protecting group from a PEG linker in the solution phase using TFA in DCM.[1][4]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Triisopropylsilane (TIS) (optional scavenger)[1]
-
Toluene (for co-evaporation)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]
-
Brine (saturated aqueous NaCl solution)[9]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 0.1-0.2 M concentration).[6]
-
Cooling: Cool the solution to 0°C using an ice bath and stir for 10-15 minutes.[4][8]
-
Acid Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).[1][4] If the substrate is sensitive to alkylation, add a scavenger such as TIS (typically 2.5-5% v/v).[1][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[1][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or ¹H NMR.[1][10] The reaction is typically complete within 1-2 hours when the starting material is fully consumed.[1] The disappearance of the tert-butyl proton signal at approximately 1.4 ppm in ¹H NMR is a key indicator of successful deprotection.[1]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1][9]
-
TFA Removal: To ensure the complete removal of residual TFA, perform co-evaporation by adding toluene to the residue and concentrating under reduced pressure.[1][5] Repeat this step at least two more times.[1][5] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.[1]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent like DCM.[1] Wash the solution with a saturated aqueous NaHCO₃ solution, followed by brine.[1][9]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[1][9]
Protocol 2: Boc Deprotection on a Solid-Phase Resin
This protocol is applicable for the deprotection of Boc-PEG linkers attached to a solid support, a common step in Solid-Phase Peptide Synthesis (SPPS).[1][11]
Materials:
-
Boc-amino-PEG-resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[1][6]
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.[1][11] A short pre-wash of 5 minutes can be performed first.[12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM, followed by DMF or Isopropanol (IPA), to remove residual acid and the cleaved protecting group.[1][11]
-
Neutralization: To deprotonate the resulting ammonium salt and yield the free amine for the next coupling step, treat the resin with a solution of 10% DIPEA in DMF.[1][11]
-
Final Wash: Wash the resin thoroughly with DCM to remove excess base and prepare for the subsequent amino acid coupling step.[11]
Experimental Workflow and Visualizations
A clear understanding of the experimental sequence is critical for reproducibility. The following diagram illustrates the workflow for the solution-phase Boc deprotection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for the Reaction of N-Boc-PEG4-bromide with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of N-Boc-PEG4-bromide with primary and secondary amines. This reaction is a cornerstone of bioconjugation and drug development, enabling the precise installation of a hydrophilic PEG4 linker with a protected amine functionality. This allows for the subsequent, controlled modification of a wide range of molecules, including proteins, peptides, and small molecule drugs.
Introduction
This compound is a heterobifunctional linker that plays a crucial role in modern pharmaceutical and biotechnological research. Its structure comprises three key components:
-
N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust protecting group for the terminal amine. This allows for the selective reaction of the bromide end of the linker, with the amine remaining inert until a subsequent deprotection step under acidic conditions.
-
PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer that imparts favorable physicochemical properties to the conjugated molecule. These include increased aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity.
-
Terminal Bromide: The bromide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by primary and secondary amines via an SN2 reaction.
This unique combination of features makes this compound a versatile tool for a variety of applications, including:
-
PEGylation of therapeutic proteins and peptides: Enhancing their stability and in vivo half-life.
-
Synthesis of Proteolysis-Targeting Chimeras (PROTACs): Where the PEG linker connects a target-binding ligand to an E3 ligase-recruiting moiety.
-
Development of Antibody-Drug Conjugates (ADCs): Linking a cytotoxic payload to a monoclonal antibody for targeted cancer therapy.
-
Surface modification of nanoparticles and other materials: To improve their biocompatibility and performance in biological systems.
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromide. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
A key challenge in the alkylation of amines is the potential for overalkylation. The product of the initial reaction, a secondary amine (from a primary amine) or a tertiary amine (from a secondary amine), is often more nucleophilic than the starting amine. This can lead to subsequent reactions with the alkylating agent, resulting in a mixture of products. For primary amines, this can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.
Controlling the reaction to achieve selective mono-alkylation is therefore a critical aspect of the experimental design. This can be achieved through careful control of the reaction stoichiometry, temperature, and the use of specific bases.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. It is important to note that these are starting points, and optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Reaction with a Primary Amine
This protocol is designed to favor the mono-alkylation of a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Cesium Carbonate (Cs₂CO₃) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add cesium carbonate (1.5 - 2.0 equivalents).
-
Addition of PEG Linker: To the stirred suspension, add a solution of this compound (1.0 - 1.2 equivalents) in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-PEGylated secondary amine.
Protocol 2: Reaction with a Secondary Amine
Materials:
-
This compound
-
Secondary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) in anhydrous DMF or MeCN.
-
Addition of Base: Add potassium carbonate (2.0 equivalents) or DIPEA (2.0 equivalents).
-
Addition of PEG Linker: Add a solution of this compound (1.1 - 1.5 equivalents) in the reaction solvent.
-
Reaction: Stir the reaction mixture at 50-60 °C for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the PEGylated tertiary amine.
Data Presentation
The following tables summarize typical reaction parameters for the alkylation of primary and secondary amines with this compound. Note that optimal conditions will vary depending on the specific amine substrate.
Table 1: Reaction Conditions for Primary Amines
| Parameter | Condition | Notes |
| Stoichiometry (Amine:PEG:Base) | 1 : 1.1 : 1.5 | A slight excess of the PEG linker can drive the reaction to completion. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Base | Cs₂CO₃ | A mild, non-nucleophilic base that minimizes side reactions. |
| Temperature | 20-25 °C | Room temperature is generally sufficient. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Purification | Silica Gel Chromatography | To separate mono-alkylated product from starting materials and byproducts. |
Table 2: Reaction Conditions for Secondary Amines
| Parameter | Condition | Notes |
| Stoichiometry (Amine:PEG:Base) | 1 : 1.2 : 2.0 | A larger excess of the PEG linker may be required. |
| Solvent | Anhydrous DMF or MeCN | MeCN can be a good alternative to DMF. |
| Base | K₂CO₃ or DIPEA | DIPEA is a non-nucleophilic organic base. |
| Temperature | 50-60 °C | Heating is often necessary to drive the reaction with less nucleophilic secondary amines. |
| Reaction Time | 6-18 hours | Monitor by TLC or LC-MS. |
| Purification | Silica Gel Chromatography | To isolate the tertiary amine product. |
Visualizations
Caption: SN2 reaction mechanism of an amine with this compound.
Caption: General experimental workflow for the PEGylation of amines.
Application Notes: Surface Modification of Nanoparticles with N-Boc-PEG4-bromide
Introduction
The surface modification of nanoparticles is a cornerstone of nanomedicine, enhancing biocompatibility, stability, and enabling targeted drug delivery.[1][] Poly(ethylene glycol) (PEG)ylation is a premier strategy for this purpose, creating a hydrophilic shield that reduces non-specific protein binding and prolongs circulation time.[3][4] N-Boc-PEG4-bromide is a heterobifunctional linker ideal for this application. It features a terminal bromide group, an excellent leaving group for nucleophilic substitution, and a Boc-protected amine.[5][6] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility.[5][7]
The tert-butyloxycarbonyl (Boc) protecting group is a key feature, allowing for controlled, sequential reactions.[5][8] After the linker is attached to a nanoparticle, the Boc group can be removed under mild acidic conditions to reveal a primary amine.[6][9] This newly exposed amine serves as a conjugation point for various molecules, including targeting ligands (antibodies, peptides), imaging agents, or therapeutic drugs.[9] This methodical approach is crucial for constructing complex, multi-functional nanocarriers.[9][10]
Key Applications:
-
Targeted Drug Delivery: The deprotected amine allows for the attachment of targeting moieties, directing nanoparticles to specific cells or tissues.[9]
-
"Stealth" Nanoparticles: The PEG chain provides a hydrophilic layer that reduces uptake by the immune system, extending the nanoparticle's time in circulation. This is particularly beneficial for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.[9][]
-
Bioconjugation: The bromide group serves as a reactive site for attaching a wide range of biomolecules.[5]
-
Improved Pharmacokinetics: PEGylation is a proven method for enhancing the pharmacokinetic profiles of therapeutics by increasing their half-life.[12][]
Quantitative Data Summary
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification and subsequent functionalization.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticle | After this compound Conjugation | After Boc Deprotection & Drug Conjugation | Method of Analysis |
|---|---|---|---|---|
| Hydrodynamic Diameter (nm) | 100 ± 4 | 118 ± 6 | 132 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.14 ± 0.03 | 0.19 ± 0.02 | 0.21 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +28 ± 2.5 | +10 ± 3.0 | -18 ± 3.5 | Laser Doppler Velocimetry |
| Surface PEG Density (chains/nm²) | N/A | Optimized via stoichiometry | Optimized via stoichiometry | Quantitative NMR, TGA |
Data is representative and will vary based on the specific nanoparticle core, initial surface chemistry, and reaction conditions.
Table 2: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) (Control - No Trigger) | Cumulative Drug Release (%) (With Trigger, e.g., low pH) | Method of Analysis |
|---|---|---|---|
| 1 | 3.1 ± 0.4 | 14.8 ± 1.5 | HPLC or UV-Vis Spectrophotometry |
| 4 | 6.2 ± 0.7 | 42.1 ± 2.9 | HPLC or UV-Vis Spectrophotometry |
| 12 | 9.5 ± 1.0 | 77.3 ± 4.1 | HPLC or UV-Vis Spectrophotometry |
| 24 | 13.8 ± 1.6 | 91.5 ± 3.5 | HPLC or UV-Vis Spectrophotometry |
Experimental Protocols & Workflows
The following protocols provide a generalized framework. Optimization of molar ratios, reaction times, and purification methods is essential for each specific nanoparticle system.
Logical Workflow for Nanoparticle Functionalization
The overall process involves synthesizing a core nanoparticle, conjugating the PEG linker, deprotecting the terminal group, and finally attaching a functional molecule.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the nucleophilic substitution reaction where surface amine groups on a nanoparticle displace the bromide on the linker.[10]
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric, silica)
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Tertiary amine base (e.g., Triethylamine - TEA or N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent. If transferring from an aqueous buffer, use centrifugation to pellet the nanoparticles, remove the supernatant, and resuspend in the anhydrous solvent.
-
Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent (e.g., 10 mg/mL).
-
Reaction Setup:
-
In the reaction vessel containing the nanoparticle suspension, add the tertiary amine base (a 3-5 molar excess relative to the estimated surface amine groups is recommended).
-
Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the nanoparticles is a common starting point.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Pellet the modified nanoparticles by centrifugation.
-
Remove the supernatant containing unreacted linker and base.
-
Wash the nanoparticles by resuspending the pellet in fresh solvent and repeating the centrifugation step. Perform 2-3 washes.
-
Resuspend the final Boc-protected PEGylated nanoparticles in a suitable buffer for storage or for the next step.
-
Protocol 2: Boc-Group Deprotection
This protocol removes the Boc protecting group to expose a primary amine for further conjugation.[9]
Materials:
-
Boc-protected PEGylated nanoparticles (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Reaction Setup: Resuspend the dried Boc-protected nanoparticles in DCM.
-
Deprotection: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Purification:
-
Remove the TFA and DCM, for example, by rotary evaporation or a stream of nitrogen.
-
Resuspend the nanoparticles in PBS (pH 7.4).
-
Purify the nanoparticles extensively using dialysis against PBS or by repeated washing using centrifugal filter units to completely remove residual acid.
-
The resulting nanoparticles now have a surface with free primary amines, ready for subsequent conjugation.
-
Cellular Uptake and Drug Release Pathway
Nanoparticles functionalized with targeting ligands are often internalized by cells through receptor-mediated endocytosis. Once inside, the acidic environment of the endosome or lysosome can trigger the release of the therapeutic payload.
Characterization of Modified Nanoparticles
Thorough characterization is crucial at each stage to confirm successful modification.
-
Dynamic Light Scattering (DLS): Measures hydrodynamic diameter and polydispersity index (PDI). An increase in size after PEGylation is expected.[3]
-
Zeta Potential Analysis: Measures surface charge. A change in zeta potential indicates successful surface modification. For example, conjugating a negatively charged drug to the deprotected amine will shift the zeta potential to be more negative.[3]
-
Spectroscopy (FTIR, NMR): Can confirm the presence of specific chemical groups related to the PEG linker and the disappearance of the Boc-group peaks after deprotection.[12][14]
-
Chromatography (HPLC): Used to quantify the amount of PEG on the nanoparticle surface and to measure drug loading and release kinetics.[15][16]
References
- 1. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Boc-PEG-bromide | AxisPharm [axispharm.com]
- 6. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of N-Boc-PEG4-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG4-bromide is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a tetraethylene glycol (PEG4) spacer that enhances hydrophilicity and provides flexibility to the conjugated molecule.[2] One terminus is a bromide, which serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, while the other end is a Boc-protected amine, allowing for sequential and controlled conjugation steps.[2][3] The Boc group can be deprotected under mild acidic conditions to reveal a primary amine for subsequent functionalization.[3]
These application notes provide a comprehensive guide to the reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Detailed protocols, quantitative data from analogous reactions, and key considerations for reaction optimization are presented to facilitate its application in research and development.
General Principles of Nucleophilic Substitution
The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion.[4] The efficiency of this reaction is influenced by several factors:
-
Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles will react more readily with the electrophilic carbon.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred for SN2 reactions. These solvents can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Base: For nucleophiles that are weak acids (e.g., thiols, phenols, and some secondary amines), the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), and diisopropylethylamine (DIPEA).
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions.
Reaction Conditions and Protocols
The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles. The reaction parameters are summarized in the tables below. Note that these conditions are a starting point and may require optimization for specific substrates and scales.
Reaction with Amine Nucleophiles
Primary and secondary amines can act as nucleophiles to displace the bromide, forming a new carbon-nitrogen bond. This reaction is fundamental in the synthesis of various conjugates.
Table 1: Representative Reaction Conditions for Amination
| Parameter | Condition | Notes |
| Nucleophile | Primary or Secondary Amine | 1.2 - 2.0 equivalents |
| Base | K₂CO₃, TEA, or DIPEA | 1.5 - 2.0 equivalents. Required to neutralize the HBr byproduct. |
| Solvent | Acetonitrile (ACN), DMF | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 40°C | Higher temperatures may be needed for less reactive amines. |
| Time | 16 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Expected Yield | 80 - 95% | Dependent on the nucleophilicity and steric hindrance of the amine. |
Protocol 1: General Procedure for Reaction with a Primary Amine
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the primary amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 40°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed (typically after 16 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles, especially in their deprotonated thiolate form, and readily react with alkyl bromides to form stable thioether linkages.
Table 2: Representative Reaction Conditions for Thiolation
| Parameter | Condition | Notes |
| Nucleophile | Thiol (e.g., thiophenol) | 1.1 - 1.2 equivalents |
| Base | K₂CO₃ or TEA | 1.5 equivalents. To deprotonate the thiol to the more reactive thiolate. |
| Solvent | DMF, DCM | Anhydrous conditions are recommended. |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperature. |
| Time | 4 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Expected Yield | >90% | Generally high-yielding. |
Protocol 2: General Procedure for Reaction with a Thiol
-
Dissolve the thiol (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Reaction with Azide Nucleophiles
The introduction of an azide group via nucleophilic substitution with sodium azide is a valuable transformation, as the azide can then be used in "click chemistry" reactions.
Table 3: Representative Reaction Conditions for Azidation
| Parameter | Condition | Notes |
| Nucleophile | Sodium Azide (NaN₃) | 1.2 - 3.0 equivalents |
| Base | Not required | |
| Solvent | DMF, or a mixture of Ethanol and Water | The choice of solvent depends on the solubility of the starting material. |
| Temperature | Room Temperature to 80°C | Heating can increase the reaction rate. |
| Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Expected Yield | >95%[5] | This reaction is typically very efficient. |
Protocol 3: General Procedure for Reaction with Sodium Azide
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating to 50-60°C can accelerate the reaction.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the azido-functionalized product.
Boc Deprotection
Following the nucleophilic substitution, the Boc protecting group can be removed to expose the primary amine for further conjugation.
Protocol 4: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected PEG derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring its progress by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.
Visualizations
Reaction Workflow
References
Application Notes and Protocols for PEGylation of Small Molecules using N-Boc-PEG4-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a premier strategy in drug development to enhance the therapeutic properties of small molecules. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending plasma half-life, and reducing immunogenicity.[1] N-Boc-PEG4-bromide is a heterobifunctional linker designed for this purpose. It features a terminal bromide, which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc) protected amine.[2][3] The hydrophilic tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the conjugate.[2][3]
The Boc protecting group provides an orthogonal handle for subsequent modifications.[4] It is stable under various conditions but can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
These application notes provide detailed protocols for the conjugation of this compound to small molecules containing hydroxyl, thiol, or amine functional groups, followed by the deprotection of the Boc group.
Principle of the Reaction
The PEGylation process using this compound is based on a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic functional group on the small molecule (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom attached to the bromine, displacing the bromide and forming a stable covalent bond with the PEG linker.[3][8][9] The reaction is typically facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity.
Following successful PEGylation, the Boc-protecting group can be removed by acidolysis, typically using trifluoroacetic acid (TFA), to yield the free amine for subsequent applications or to produce the final PEGylated molecule.[2][5]
Experimental Workflow Overview
The overall process for the PEGylation of a small molecule with this compound and subsequent deprotection is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for N-Boc-PEG4-bromide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG4-bromide is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its unique architecture, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal bromide, offers a versatile platform for the covalent conjugation of therapeutic agents to various nanocarriers. The Boc-protecting group facilitates a controlled, stepwise synthesis, while the hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, contributing to improved pharmacokinetic profiles. The terminal bromide serves as a reactive handle for nucleophilic substitution, enabling the attachment of the linker-drug construct to carrier molecules.
These application notes provide a comprehensive guide to the utilization of this compound in the development of drug delivery systems. Detailed protocols for the synthesis of a drug-linker conjugate, its incorporation into polymeric nanoparticles, and the subsequent characterization of the resulting drug delivery system are presented.
Core Principles and Applications
This compound is instrumental in the following applications:
-
Prodrug Synthesis: The linker can be conjugated to a drug molecule to create a prodrug with enhanced solubility and stability.
-
Surface Modification of Nanoparticles: The drug-linker conjugate can be used to functionalize the surface of pre-formed nanoparticles, such as liposomes or polymeric nanoparticles, to improve their "stealth" properties and circulation time.[1][2]
-
Development of Antibody-Drug Conjugates (ADCs): The bifunctional nature of the linker is ideal for attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[3]
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): This linker can connect a target-binding ligand to an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development of a PEGylated nanoparticle drug delivery system using this compound. The data presented here is representative for a model system involving a hydrophobic small molecule drug and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Table 1: Physicochemical Properties of Drug-PEG4-PLGA Nanoparticles
| Parameter | Unmodified PLGA Nanoparticles | Drug-PEG4-PLGA Nanoparticles | Method of Analysis |
| Average Particle Size (nm) | 150 ± 5.2 | 165 ± 4.8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25.6 ± 1.8 | -10.3 ± 1.5 | Laser Doppler Velocimetry |
| Drug Loading Content (%) | N/A | 8.5 ± 0.7 | HPLC |
| Encapsulation Efficiency (%) | N/A | 75.2 ± 3.1 | HPLC |
Table 2: In Vitro Drug Release Profile from Drug-PEG4-PLGA Nanoparticles
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 5.8 ± 0.9 |
| 4 | 18.2 ± 1.5 |
| 8 | 35.7 ± 2.1 |
| 12 | 52.1 ± 2.8 |
| 24 | 78.9 ± 3.4 |
| 48 | 92.5 ± 2.9 |
| 72 | 98.1 ± 1.7 |
Experimental Protocols
Protocol 1: Synthesis of a Drug-PEG4-Amine Conjugate
This protocol describes the synthesis of a drug-PEG4-amine conjugate from a model drug containing a phenolic hydroxyl group and this compound, followed by the deprotection of the Boc group.
Materials:
-
Model drug with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Conjugation of Drug to this compound: a. Dissolve the model drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF. b. Add potassium carbonate (3 equivalents) to the solution. c. Stir the reaction mixture at 60°C for 12 hours under an inert atmosphere. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the N-Boc-Drug-PEG4 conjugate.
-
Boc Deprotection: a. Dissolve the purified N-Boc-Drug-PEG4 conjugate in DCM. b. Add TFA (20-50% v/v) to the solution at 0°C. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Monitor the deprotection by TLC. e. Upon completion, remove the DCM and excess TFA under reduced pressure. f. Co-evaporate with toluene (3x) to remove residual TFA. g. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with DCM. h. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Drug-PEG4-amine conjugate.
Protocol 2: Formulation of Drug-PEG4-PLGA Nanoparticles
This protocol describes the formulation of Drug-PEG4 functionalized PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
Drug-PEG4-amine conjugate (from Protocol 1)
-
PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of PLGA-COOH: a. Dissolve PLGA-COOH (e.g., 100 mg) in 5 mL of DCM. b. Add EDC (1.5 molar equivalents to COOH groups) and NHS (1.2 molar equivalents to COOH groups). c. Stir the mixture at room temperature for 1-2 hours to activate the carboxyl groups.
-
Conjugation of Drug-PEG4-Amine to PLGA: a. Dissolve the Drug-PEG4-amine conjugate in a minimal amount of DCM. b. Add the Drug-PEG4-amine solution to the activated PLGA solution. c. Stir the reaction mixture overnight at room temperature.
-
Nanoparticle Formulation: a. To the Drug-PEG4-PLGA solution, add the desired amount of free drug (if co-encapsulation is intended). b. Add this organic phase dropwise to a vigorously stirring aqueous phase containing PVA solution (e.g., 20 mL). c. Sonicate the mixture on an ice bath to form an oil-in-water emulsion. d. Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.
-
Purification of Nanoparticles: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Remove the supernatant containing unreacted materials. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation and resuspension steps three times. d. Resuspend the final purified Drug-PEG4-PLGA nanoparticles in a suitable buffer (e.g., PBS) for storage and further characterization.
Protocol 3: Characterization of Drug-PEG4-PLGA Nanoparticles
This protocol outlines the key characterization techniques to assess the physicochemical properties of the formulated nanoparticles.
1. Particle Size and Zeta Potential Analysis: a. Dilute the nanoparticle suspension in deionized water. b. Analyze the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). c. Measure the zeta potential using Laser Doppler Velocimetry to assess surface charge.
2. Drug Loading Content and Encapsulation Efficiency: a. Lyophilize a known amount of the nanoparticle suspension. b. Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug. c. Quantify the amount of drug using High-Performance Liquid Chromatography (HPLC) with a standard calibration curve. d. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
- DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
- EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
3. In Vitro Drug Release Study: a. Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS pH 7.4) within a dialysis bag (with an appropriate molecular weight cut-off). b. Place the dialysis bag in a larger volume of the release medium at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions. d. Analyze the drug concentration in the collected aliquots by HPLC. e. Plot the cumulative percentage of drug released as a function of time.
References
Application Notes and Protocols for N-Boc-PEG4-bromide in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG4-bromide is a heterobifunctional linker of significant interest in proteomics and drug development. Its structure comprises three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a reactive bromide group. This unique combination of features makes it a valuable tool for the synthesis of complex biomolecular conjugates, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The Boc-protected amine allows for a controlled, stepwise conjugation strategy. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media, which is often a critical factor for biological activity and can improve pharmacokinetic properties. The terminal bromide serves as a reactive handle for covalent modification of nucleophilic residues on proteins or other molecules, such as the thiol group of cysteine, through nucleophilic substitution.
These application notes provide a comprehensive guide to the use of this compound in proteomics research, with a focus on its application in the synthesis of PROTACs. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in the laboratory.
Core Applications in Proteomics
The primary application of this compound in proteomics is as a versatile linker for the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the POI and the E3 ligase, which is critical for the formation of a productive ternary complex.
This compound is also utilized in:
-
Antibody-Drug Conjugates (ADCs): As a cleavable linker to attach cytotoxic payloads to antibodies for targeted cancer therapy.
-
PEGylation: To modify proteins and peptides, thereby increasing their solubility, stability, and in vivo half-life.
-
Bioconjugation: For the general purpose of linking different molecular entities, such as a labeling reagent (e.g., a fluorophore or biotin) to a protein.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₅H₃₀BrNO₆ |
| Molecular Weight | 400.3 g/mol |
| Appearance | Liquid or solid |
| Solubility | Soluble in DCM, DMF, DMSO |
| Storage | Store at -20°C, protected from moisture |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic mechanism by which a PROTAC molecule, synthesized using a linker such as this compound, induces the degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the linker to a POI ligand and an E3 ligase ligand. The following protocols provide a general framework for this process.
Protocol 1: Synthesis of a PROTAC - Route A (Alkylation First)
This protocol describes a synthetic route where the bromide end of the linker is first conjugated to a nucleophilic group on one of the ligands (e.g., a thiol on a POI ligand), followed by Boc deprotection and coupling of the second ligand.
Experimental Workflow: PROTAC Synthesis (Route A)
Step 1: Alkylation of POI Ligand with this compound
This step involves the nucleophilic substitution of the bromide by a thiol group on the POI ligand.
-
Materials:
-
POI ligand with a free thiol group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the thiol-containing POI ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-Linker-S-Ligand1 conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can often be used directly in the next step.
-
Step 3: Amide Coupling with E3 Ligase Ligand
-
Materials:
-
H2N-Linker-S-Ligand1 (from Step 2)
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate from Step 2 to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Protocol 2: Synthesis of a PROTAC - Route B (Boc Deprotection First)
This protocol outlines a synthetic route where the Boc group is first removed, and the resulting amine is coupled to one of the ligands. The bromide end is then reacted in the final step.
Experimental Workflow: PROTAC Synthesis (Route B)
Step 1: Boc Deprotection of this compound
-
Follow the procedure outlined in Protocol 1, Step 2, using this compound as the starting material.
Step 2: Amide Coupling with E3 Ligase Ligand
-
Follow the procedure outlined in Protocol 1, Step 3, using H2N-PEG4-bromide (from Step 1) and the E3 ligase ligand.
Step 3: Alkylation of POI Ligand
-
Follow the procedure outlined in Protocol 1, Step 1, using the Ligand1-Linker-Br intermediate (from Step 2) and the thiol-containing POI ligand.
Quantitative Data
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). The following table provides representative data for PROTACs utilizing PEG4 linkers, which can be used as a benchmark for experiments with this compound.
| Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | CRBN | PEG4 | < 10 | > 90 | 22Rv1 |
| BRD4 | VHL | PEG4 | 10-50 | > 85 | HeLa |
| BTK | CRBN | PEG4 | 1-10 | > 95 | TMD8 |
Note: This data is representative and the actual performance of a PROTAC synthesized with this compound will depend on the specific POI and E3 ligase ligands used.
Typical Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Boc Deprotection | TFA, DCM | DCM | 0 °C to RT | 1 - 3 | > 95 |
| Amide Coupling | HATU, DIPEA | DMF | RT | 4 - 12 | 60 - 80 |
| Thiol Alkylation | DIPEA | DMF | RT | 4 - 12 | 50 - 70 |
Characterization of Conjugates
The successful synthesis of the intermediate and final products should be confirmed by appropriate analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final purified PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
For protein conjugates, additional characterization methods are recommended:
-
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.
-
MALDI-TOF Mass Spectrometry: To determine the molecular weight of the intact protein-conjugate.
-
Peptide Mapping by LC-MS/MS: To identify the specific site of conjugation on the protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in alkylation step | - Incomplete reduction of protein thiols- Suboptimal pH- Steric hindrance | - Ensure complete reduction of disulfides with TCEP or DTT prior to reaction.- Optimize reaction pH (typically 7.0-8.5 for thiol alkylation).- Increase the molar excess of the bromo-PEG reagent. |
| Low yield in amide coupling | - Inactive coupling reagents- Presence of water in the reaction | - Use fresh, high-quality coupling reagents.- Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incomplete Boc deprotection | - Insufficient TFA concentration or reaction time | - Increase the concentration of TFA or extend the reaction time. Monitor by LC-MS. |
| Multiple products observed | - Non-specific reactions- Incomplete reactions | - Optimize reaction conditions (pH, temperature, stoichiometry) to favor the desired reaction.- Ensure complete conversion at each step before proceeding to the next. |
Conclusion
This compound is a highly versatile and valuable tool for researchers in proteomics and drug discovery. Its well-defined structure and orthogonal reactivity allow for the controlled synthesis of complex biomolecular conjugates. The detailed protocols and data provided in these application notes are intended to serve as a comprehensive resource to facilitate the successful application of this compound in the development of novel PROTACs and other protein conjugates. Careful optimization of the reaction conditions for each specific application is crucial for achieving high yields and purity of the final products.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc-PEG4-bromide Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction conditions for the conjugation of N-Boc-PEG4-bromide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what do they react with?
A1: this compound is a heterobifunctional linker with two key reactive moieties:
-
Bromide (-Br): The bromide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for conjugation to nucleophiles such as the thiol groups (from cysteine residues) and, to a lesser extent, primary amines (from lysine residues or the N-terminus of proteins).[1][]
-
Boc-protected amine (N-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation steps.[1][3]
Q2: What are the most critical factors to consider for a successful conjugation reaction with this compound?
A2: The success of the conjugation reaction hinges on several key parameters:
-
Choice of Nucleophile: Thiols are generally more nucleophilic than amines and will react more readily with the alkyl bromide.
-
Reaction pH: The pH of the reaction buffer is crucial. For thiol conjugation, a pH range of 7.5-8.5 is often optimal to facilitate the formation of the more nucleophilic thiolate anion. For primary amines, a slightly basic pH (around 8.0-9.0) is generally preferred to ensure the amine is deprotonated and thus nucleophilic.
-
Molar Ratio of Reactants: A molar excess of this compound over the target molecule is typically used to drive the reaction to completion. However, an excessive amount can lead to multiple PEGylations on a single molecule or cross-linking, so this needs to be optimized.
-
Reaction Temperature and Time: The reaction is often performed at room temperature, but gentle heating (e.g., 37-40°C) can increase the reaction rate. Reaction times can range from a few hours to overnight, and progress should be monitored.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often recommended, especially when working with small molecules. For biomolecules like proteins, aqueous buffer systems are used.
Q3: How can I remove the Boc protecting group after conjugation?
A3: The Boc group is typically removed under acidic conditions. A common method is to treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM). A 20-50% TFA in DCM solution is often used, with reaction times ranging from 30 minutes to a few hours at room temperature.[4] Another option is using 4M HCl in 1,4-dioxane.
Q4: What are common side reactions to be aware of during the conjugation?
A4: Potential side reactions include:
-
Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the linker. Using anhydrous solvents when possible and proper storage of the reagent are important.
-
Reaction with buffer components: If your buffer contains nucleophiles (e.g., Tris buffer contains a primary amine), they can compete with your target molecule for reaction with the linker. It is advisable to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES.
-
Over-PEGylation or Cross-linking: Using a high excess of the PEG linker can result in the attachment of multiple PEG chains to your molecule or the linking of two molecules together, which can lead to aggregation.
Troubleshooting Guides
Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Ensure the reagent has been stored properly at -20°C and protected from moisture. Consider using a fresh batch of the reagent. |
| Suboptimal pH | For thiol conjugation, ensure the pH is between 7.5 and 8.5. For amine conjugation, a pH of 8.0-9.0 is a good starting point. Perform small-scale experiments to optimize the pH for your specific molecule. |
| Insufficient Molar Ratio | Increase the molar excess of this compound to your target molecule. A starting point of 5-20 fold excess is common. |
| Low Reaction Temperature or Short Reaction Time | Consider increasing the reaction temperature to 37°C or extending the reaction time. Monitor the reaction progress using techniques like SDS-PAGE (for proteins) or LC-MS. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris). Use buffers like PBS or HEPES. Ensure your target molecule is purified from other nucleophilic contaminants. |
| Reduced Thiol Re-oxidation | If conjugating to a cysteine, ensure that the reducing agent used to generate the free thiol has been removed and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond reformation. |
Formation of Aggregates or Precipitate
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of Linker | A large excess of the bifunctional linker can cause cross-linking between molecules, leading to aggregation. Reduce the molar ratio of this compound to the target molecule. |
| High Protein Concentration | High concentrations of proteins can increase the likelihood of aggregation during the conjugation process. Try reducing the protein concentration. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be promoting aggregation. Screen different buffer conditions to find one that maintains the stability of your molecule. |
Data Presentation: Recommended Reaction Conditions
The optimal reaction conditions for this compound conjugation are highly dependent on the specific nucleophile and substrate. The following tables provide recommended starting ranges for key parameters. Note: These are general guidelines, and empirical optimization is crucial for achieving the best results.
Table 1: Recommended Conditions for Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | A higher pH deprotonates the primary amine, increasing its nucleophilicity. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may affect the stability of sensitive molecules. |
| Molar Ratio (Linker:Amine) | 10:1 to 50:1 | A molar excess of the linker helps drive the reaction. Optimization is key to avoid multiple conjugations.[5] |
| Reaction Time | 4 - 24 hours | Monitor reaction progress to determine the optimal time. |
| Solvent | PBS, HEPES buffer (for proteins); Anhydrous DMF, DMSO (for small molecules) | Avoid buffers with primary amines (e.g., Tris). |
Table 2: Recommended Conditions for Conjugation to Thiols
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | This pH range favors the formation of the more reactive thiolate anion. |
| Temperature | Room Temperature to 37°C | Gentle heating can accelerate the reaction. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A lower excess is often needed compared to amine conjugation due to the higher reactivity of thiols. |
| Reaction Time | 2 - 12 hours | Thiols generally react faster than amines. Monitor reaction progress. |
| Solvent | PBS, HEPES buffer (for proteins); Anhydrous DMF, DMSO (for small molecules) | Ensure buffers are degassed to prevent thiol oxidation. |
Table 3: Recommended Conditions for Boc-Deprotection
| Parameter | Reagent/Condition | Notes |
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in 1,4-Dioxane | TFA is volatile and easily removed. HCl provides the hydrochloride salt of the amine. |
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 4 hours | Monitor the reaction by TLC or LC-MS to determine completion. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein's Primary Amines
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 8.5) to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: Conjugation of this compound to a Protein's Cysteine Residues
-
Protein Reduction (if necessary):
-
If the cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with a degassed reaction buffer (e.g., PBS, pH 7.5).
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the reduced protein solution.
-
Incubate the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like L-cysteine can be added in excess to react with any unreacted this compound.
-
-
Purification and Characterization:
-
Purify and characterize the conjugate as described in Protocol 1.
-
Protocol 3: Boc-Deprotection of the PEGylated Conjugate
-
Preparation:
-
Lyophilize the purified N-Boc-PEGylated conjugate to remove water.
-
Dissolve the dried conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction for completion.
-
-
Work-up:
-
Remove the DCM and excess TFA by rotary evaporation.
-
The resulting amine-PEGylated conjugate can be used for subsequent steps or further purified.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound conjugation and subsequent deprotection.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Troubleshooting low yield in N-Boc-PEG4-bromide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, encountered during the synthesis of N-Boc-PEG4-bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule.[1] It features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a terminal bromide.[1][2][3][4] The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, enhances the solubility of the molecule in aqueous and organic solvents.[1][3][4]
Key features and applications include:
-
Boc Protecting Group : The Boc group provides stable protection for the amine under various conditions but can be easily removed using mild acid, allowing for subsequent conjugation steps.[1][2][3]
-
Bromide Group : As a good leaving group, the bromide is ideal for nucleophilic substitution reactions, enabling the attachment of the linker to various molecules.[1][2][3]
-
Applications : It is widely used in bioconjugation, drug development (e.g., for creating PROTACs and Antibody-Drug Conjugates), and surface modification of materials.[1][5]
Q2: What is a typical synthetic route for this compound?
The most common and direct synthesis of this compound involves the bromination of its corresponding alcohol precursor, N-Boc-PEG4-OH. This transformation is typically achieved using standard brominating agents under anhydrous conditions. A widely used method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol to a bromide. The resulting crude product is then purified, most commonly by flash column chromatography, to yield the pure this compound.
Q3: My this compound synthesis has a low yield. What are the common causes?
Low yields in this reaction are a frequent issue and can be attributed to several factors ranging from reagent quality to purification challenges.[5] Understanding the root cause is critical for effective troubleshooting.
| Potential Cause | Description |
| Incomplete Reaction | The reaction may not have proceeded to completion due to suboptimal conditions such as insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.[5] |
| Reagent Degradation | Reagents like triphenylphosphine (PPh₃) can be sensitive to air and moisture. Using old or improperly stored reagents can significantly lower the reaction efficiency. The use of non-anhydrous solvents introduces water, which can quench the reaction intermediates. |
| Side Reactions | Competing side reactions can consume the starting material or the product. For instance, under certain conditions, elimination reactions can occur, or impurities in the starting material can lead to undesired byproducts.[5] |
| Product Degradation | The desired bromide product may be unstable under the reaction or workup conditions, especially if the temperature is too high or exposure to acidic/basic conditions is prolonged.[5] |
| Purification Losses | The PEGylated nature of the compound can make purification challenging.[5] Product may be lost due to streaking on the silica column, poor separation from byproducts (like triphenylphosphine oxide), or using an incorrect solvent gradient during chromatography.[6] |
Q4: How can I optimize the reaction conditions to improve the yield?
Systematic optimization of reaction parameters is key to maximizing the yield of this compound.
| Parameter | Recommendation for Optimization |
| Reagents & Solvents | Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents (e.g., dichloromethane, THF).[7] Ensure starting material (N-Boc-PEG4-OH) is free of water. Use High-Purity Reagents: Use fresh, high-quality triphenylphosphine and carbon tetrabromide. |
| Stoichiometry | Molar Ratios: A slight excess of the brominating reagents (e.g., 1.1 to 1.2 equivalents of PPh₃ and CBr₄) is often used to drive the reaction to completion. However, a large excess can complicate purification. |
| Temperature | Controlled Addition: The reaction is often exothermic. It is best to combine the reagents at 0 °C (ice bath) to control the reaction rate and minimize side products.[8] After the initial addition, the reaction can be allowed to slowly warm to room temperature. |
| Reaction Time | Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material (N-Boc-PEG4-OH). Over-extending the reaction time can sometimes lead to the formation of degradation products.[5] |
| Workup Procedure | Quenching: After the reaction is complete, it can be quenched carefully with water or a saturated bicarbonate solution.[8] Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM).[7][8] |
| Purification | Optimize Chromatography: Use a well-chosen solvent system for flash chromatography (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).[6][8] A shallow gradient can improve separation from closely-eluting impurities.[6] Dry-loading the crude material onto silica can also prevent streaking and improve resolution.[6] |
Q5: I'm seeing multiple spots on my TLC. What are the potential side products and how can I troubleshoot?
Observing multiple spots on a TLC plate is a clear indicator of an incomplete reaction or the formation of side products. A systematic approach can help identify the issue.
References
- 1. N-Boc-PEG-bromide | AxisPharm [axispharm.com]
- 2. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Boc-PEG4-bromide Reaction Products
Welcome to the Technical Support Center for the purification of N-Boc-PEG4-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this compound reaction products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis reaction?
A1: The most common impurities originate from unreacted starting materials and side products of the bromination reaction. These typically include:
-
Unreacted N-Boc-PEG4-OH: The starting material for the bromination reaction.
-
Excess Brominating Reagent and its Byproducts: Depending on the reagent used (e.g., PBr₃, CBr₄/PPh₃), these can be significant impurities.
-
Di-brominated PEG species: If the starting PEG material is not purely mono-functionalized.
-
Elimination byproducts: Formation of unsaturated PEG species.
-
Solvent and Reagent-Related Impurities: Residual solvents and other reagents used in the synthesis.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are flash column chromatography and preparative high-performance liquid chromatography (HPLC). Liquid-liquid extraction can also be employed as a preliminary purification step to remove highly polar or non-polar impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of flash column chromatography. For HPLC, the chromatogram from the detector (e.g., UV-Vis or ELSD) is used to track the separation of the product from impurities. Staining TLC plates with potassium permanganate is often effective for visualizing PEG-containing compounds which may not be UV-active.
Q4: My this compound appears as a colorless to light yellow liquid. Is this normal?
A4: Yes, the typical appearance of purified this compound is a colorless to light yellow liquid.[1]
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Streaking on TLC plate and column | The polar nature of the PEG chain can cause strong interaction with the silica gel. | Add a small amount of a polar solvent like methanol to your mobile phase. A common solvent system is a gradient of methanol in dichloromethane. |
| Poor separation of product and impurities | The solvent system is not optimized. | Run a series of TLCs with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal separation. A shallow gradient during column elution can also improve resolution. |
| Low recovery of the product | The product is highly polar and is retained on the column. | Increase the polarity of the mobile phase at the end of the elution to ensure all the product is washed off the column. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks | Secondary interactions between the compound and the stationary phase. | Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA), to improve peak shape. |
| Co-elution of product and impurities | The gradient is too steep or the mobile phases are not optimal. | Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. |
| Low signal intensity | The compound may not have a strong UV chromophore. | Use a detector that is not dependent on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). |
Quantitative Data Summary
The following table summarizes typical purity and recovery data for the purification of analogous Boc-protected PEG compounds using different methods.[2]
| Purification Method | Typical Purity | Typical Recovery | Stationary Phase | Mobile Phase System |
| Flash Column Chromatography | >95% | 80-95% | Silica Gel (230-400 mesh) | Dichloromethane/Methanol or Ethyl Acetate/Hexanes (gradient) |
| Preparative HPLC | >98% | 70-90% | C18 | Water/Acetonitrile with 0.1% TFA (gradient) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound from common synthetic impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard chromatography glassware
-
Potassium permanganate stain
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in DCM.
-
Spot the solution on a TLC plate and develop it in a solvent system such as 5-10% MeOH in DCM or 50-70% EtOAc in hexanes to determine the optimal mobile phase. An Rf of ~0.3 for the product is ideal.[2]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (a sample-to-silica ratio of 1:30 to 1:50 by weight is a good starting point).[2]
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM or 20% EtOAc in hexanes) and pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble material, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., from 0% to 10% MeOH in DCM). A shallow gradient is often necessary to resolve closely eluting impurities.[2]
-
Collect fractions and monitor their composition by TLC, visualizing with potassium permanganate stain.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Preparative HPLC
Objective: To achieve high purity of this compound.
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV or ELSD detector
-
C18 preparative column
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or DMSO).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).
-
Monitor the elution profile with the detector.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Prevention of Side Reactions During Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on preventing common side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The fundamental mechanism of Boc deprotection involves the use of a strong acid, typically trifluoroacetic acid (TFA), to cleave the protecting group. This process generates a stable but highly reactive tert-butyl cation as an intermediate.[1][2] This electrophilic carbocation can then attack any nucleophilic sites on the deprotected molecule, leading to unwanted side reactions, most commonly alkylation.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da mass shift. Methionine is also susceptible to oxidation (+16 Da).[1][2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1][2]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cation before it can react with the sensitive residues of the substrate.[1][2][3] They are typically more reactive or present in a much higher concentration than the nucleophilic sites on the peptide, effectively intercepting the carbocations and preventing the formation of alkylated side products.[1][2]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete deprotection can result from insufficient acid strength, short reaction times, low temperatures, or steric hindrance.[3] Signs of an incomplete reaction include the presence of the starting material in the crude product and a complex mixture of peaks in HPLC or LC-MS analysis. In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[3]
Troubleshooting Guides (Q&A Format)
Issue 1: My LC-MS analysis shows a mass increase of +56 Da on my peptide.
-
Possible Cause: This mass shift is a characteristic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your peptide, such as Tryptophan or Methionine.[1][2]
-
Solution: Incorporate a carbocation scavenger into your deprotection cocktail. Triisopropylsilane (TIS) is a highly effective and common choice. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3] For peptides containing multiple sensitive residues, a more complex mixture like Reagent K may be necessary.[4][5][6]
Issue 2: My tryptophan-containing peptide shows multiple unknown peaks after deprotection.
-
Possible Cause: The indole ring of tryptophan is highly susceptible to modification. Besides tert-butylation, it can also undergo oxidation or reattachment to the resin linker in solid-phase synthesis.[2][6] Prolonged exposure to some scavengers like 1,2-ethanedithiol (EDT) in TFA can also lead to dithioketal formation.[6][7]
-
Solution: Use a scavenger cocktail specifically designed for tryptophan-containing peptides. Reagent K, which contains TFA, phenol, water, thioanisole, and EDT, is a robust option.[4][5] Using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during synthesis is also highly effective at preventing side reactions.[6] Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are also excellent scavengers for preventing tryptophan side reactions.[2]
Issue 3: My methionine-containing peptide shows a +16 Da mass shift.
-
Possible Cause: This indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can happen during the acidic cleavage step, especially with older reagents or exposure to air.[1][2]
-
Solution: Add reducing agents to the cleavage cocktail. Dimethyl sulfide (DMS) and ammonium iodide (NH₄I) are effective at preventing oxidation and can also reduce any pre-formed Met(O).[2] A specially formulated cocktail, "Reagent H," containing ammonium iodide, has been shown to be highly effective in preventing methionine oxidation.
Data Presentation
Table 1: Common Scavengers and Their Applications
| Scavenger | Typical Concentration (v/v) | Target Residue(s) / Purpose | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, Trp, Tyr | Highly effective at reducing the tert-butyl cation.[2] |
| Triethylsilane (TES) | 5 - 10% | General carbocation scavenger, Trp | Similar to TIS, but can sometimes reduce the indole ring of tryptophan.[2][8] |
| Water (H₂O) | 2.5 - 5% | General carbocation scavenger | Quenches the tert-butyl cation to form tert-butanol.[4] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trp, Cys | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[2][6] |
| Thioanisole | 5% | Met, Trp | Prevents S-alkylation of methionine. Should be avoided if the peptide contains Trp when using HF cleavage, as it can cause side reactions.[4] |
| Phenol | 5% | Tyr, Trp | Acts as a decoy for the tert-butyl cation.[4] |
| Dimethyl sulfide (DMS) | 2 - 5% | Met | Prevents oxidation of methionine.[2] |
| Ammonium Iodide (NH₄I) | 1.5% (w/w) | Met | Prevents oxidation of methionine. |
Table 2: Comparison of Common Deprotection/Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for most peptides.[3] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4][5][6] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | General purpose, alternative to standard TFA/TIS/H₂O.[4] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with Arg(Tos/Mts) and Trp.[4] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5% w/w) | Specifically designed to prevent methionine oxidation. |
Mandatory Visualization
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is a general guideline for the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (or other appropriate scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: If required, add the appropriate scavenger. For general purposes, add TIS (2.5-5% v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[4]
Protocol 2: Peptide Cleavage from Resin with Reagent K
This protocol is for the simultaneous cleavage of a peptide from the resin and removal of side-chain protecting groups, particularly for peptides containing multiple sensitive residues.
Materials:
-
Peptide-resin
-
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Sintered glass funnel or cleavage vessel
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) into a reaction vessel. Swell the resin in DCM for 20-30 minutes, then drain the solvent.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K immediately before use. Caution: Reagent K components are corrosive and have strong odors. Handle with appropriate personal protective equipment.
-
Cleavage Reaction: Add Reagent K to the resin (typically 10-20 mL per gram of resin).[5] Agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: a. Filter the cleavage mixture directly into a pre-chilled centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). b. A white precipitate of the crude peptide should form. c. Rinse the resin with a small amount of fresh TFA and add this to the ether.
-
Isolation: a. Centrifuge the tube to pellet the precipitated peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. d. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide can then be purified by reverse-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of N-Boc-PEG4-bromide Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving N-Boc-PEG4-bromide conjugates. The focus is to address and resolve common solubility challenges to facilitate seamless experimentation.
Troubleshooting Guide
Issue: My this compound conjugate has poor solubility or has precipitated out of an aqueous solution.
Question: What steps can I take to improve the solubility of my this compound conjugate in aqueous buffers (e.g., PBS)?
Answer: The limited aqueous solubility of this compound conjugates is often attributed to the hydrophobic nature of the tert-Butyloxycarbonyl (Boc) protecting group.[1] The hydrophilic polyethylene glycol (PEG) spacer aims to improve solubility, but the Boc group can counteract this effect.[2][3][4][5][6][7][8] Here are several troubleshooting strategies to address this issue:
1. Utilize a Co-solvent System
This is often the most effective initial step. By first dissolving the conjugate in a minimal amount of a water-miscible organic solvent, you can then introduce it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended for preparing a concentrated stock solution.[1][9] Dichloromethane (DCM) is also a viable option.[9][10]
-
Procedure:
-
Prepare a concentrated stock solution of your conjugate in 100% DMSO or DMF.[1]
-
While vigorously stirring or vortexing the aqueous buffer, add the stock solution dropwise.
-
Ensure the final concentration of the organic solvent is low (typically <10% v/v) to minimize potential negative effects on downstream biological experiments.[1]
-
2. Adjust the Final Concentration
If precipitation occurs even when using a co-solvent, the final concentration of the conjugate in the aqueous buffer may be too high.
-
Action: Reduce the final concentration of the conjugate in your working solution.[11]
3. Temperature Modification
-
Gentle Warming: In some cases, gently warming the solution to 30-40°C can help dissolve the conjugate.[12] However, exercise caution as excessive heat can lead to the degradation of the compound.[12] It is advisable to test this on a small scale first.[12]
-
Sonication: Brief periods of sonication in a water bath can help break up solid aggregates and promote dissolution.[11][12]
4. pH Adjustment
The pH of the aqueous buffer can influence the solubility of the entire conjugate, especially if the molecule it is attached to contains ionizable groups.[11]
-
Strategy: If your molecule's stability allows, experiment with slight adjustments to the pH of the buffer to find a range that improves solubility.[11]
Below is a logical workflow for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. N-Boc-PEG-bromide | AxisPharm [axispharm.com]
- 5. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 8. N-Boc-PEG2-bromide, 165963-71-3 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability issues of N-Boc-PEG4-bromide in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Boc-PEG4-bromide in various solvents.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Yield or Incomplete Reaction
-
Question: I am experiencing low yields in my conjugation reaction with this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can arise from several factors related to the stability and reactivity of this compound.
-
Degradation of this compound: The bromide is a good leaving group, but the molecule can degrade, especially in the presence of nucleophilic solvents or impurities. Ensure the reagent is fresh and has been stored properly at -20°C in a dry, inert atmosphere.[1][2]
-
Suboptimal Reaction Conditions: The reactivity of the bromide can be influenced by the solvent and base used. Aprotic polar solvents like DMF or DMSO are generally good choices for nucleophilic substitution reactions. The choice and concentration of a non-nucleophilic base are also critical.
-
Competing Side Reactions: The presence of water or other nucleophiles in the reaction mixture can lead to hydrolysis of the bromide, reducing the amount of reagent available for your desired reaction. Ensure all solvents and reagents are anhydrous.
-
Incorrect pH: While the bromide reactivity is not directly pH-dependent, extreme pH values can affect the stability of the Boc protecting group (see Issue 2) or the reactivity of your substrate.[3]
-
Issue 2: Unexpected Formation of a More Polar Byproduct
-
Question: I am observing a new, more polar spot on my TLC or an unexpected peak in my LC-MS analysis. What could this be?
-
Answer: The appearance of a more polar byproduct often indicates the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
-
Acidic Conditions: The Boc group is highly sensitive to acidic conditions and can be cleaved to reveal the free amine.[1][4] Ensure that your reaction and work-up conditions are not acidic (pH < 4). Avoid using acidic buffers or reagents.[4]
-
Monitoring Deprotection: The formation of the free amine can be monitored by TLC, as the amine will have a different retention factor (Rf) than the starting material, or by LC-MS, where a new peak with a lower mass-to-charge ratio (m/z) will be observed.
-
Issue 3: Reagent Inactivity
-
Question: My this compound reagent seems to be inactive, even in the presence of a strong nucleophile. What could be the cause?
-
Answer: Reagent inactivity is likely due to degradation during storage.
-
Improper Storage: this compound should be stored at -20°C under a dry, inert atmosphere.[1][2] Exposure to moisture can lead to hydrolysis of the bromide to a hydroxyl group, rendering the reagent inactive for nucleophilic substitution.
-
Oxidative Degradation: The polyethylene glycol (PEG) chain can be susceptible to oxidative degradation over time, especially if exposed to air and light.[5] This can lead to chain cleavage and the formation of various byproducts.
-
Quality Check: Before use, it is advisable to confirm the identity and purity of the reagent by techniques such as ¹H NMR or LC-MS.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the recommended solvents for dissolving and reacting with this compound?
-
Answer: this compound is soluble in dichloromethane (DCM).[1][6] For reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally suitable for nucleophilic substitution reactions. It is crucial to use anhydrous solvents to prevent hydrolysis.
-
Question 2: How should I store this compound to ensure its long-term stability?
-
Answer: For long-term stability, store this compound at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2][5] Avoid repeated freeze-thaw cycles.
-
Question 3: Is this compound stable in protic solvents like water, methanol, or ethanol?
-
Answer: this compound is expected to have limited stability in protic solvents. These solvents can act as nucleophiles and displace the bromide group through solvolysis, leading to the formation of the corresponding alcohol or ether. This degradation is likely to be accelerated by heat.
-
Question 4: What conditions can lead to the cleavage of the Boc protecting group?
-
Answer: The Boc group is labile under acidic conditions (pH < 4).[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[5] Care should be taken to avoid acidic environments during reactions and purification unless Boc deprotection is intended.
-
Question 5: Can I use Tris buffer in my reaction with this compound?
-
Answer: It is not recommended to use buffers containing primary or secondary amines, such as Tris, as they can act as nucleophiles and react with the bromide, competing with your target substrate.[3] Phosphate-buffered saline (PBS) is often a better choice for many conjugation reactions, provided the pH is controlled.[3]
Quantitative Data Summary
| Solvent/Condition Category | Solvent Examples | Boc Group Stability | PEG Chain Stability | C-Br Bond Stability | Potential Degradation Products |
| Aprotic Polar (Anhydrous) | DMF, DMSO, Acetonitrile | High | High | Moderate to High | Minimal degradation expected. |
| Chlorinated (Anhydrous) | Dichloromethane (DCM) | High | High | High | Minimal degradation expected. |
| Protic Polar | Water, Methanol, Ethanol | High (at neutral pH) | High | Low to Moderate | N-Boc-PEG4-OH, N-Boc-PEG4-OMe, N-Boc-PEG4-OEt |
| Aqueous Buffers (Acidic) | pH < 4 | Low | High | Low | Deprotected amine, tert-butanol, CO₂, isobutylene, N-Boc-PEG4-OH |
| Aqueous Buffers (Neutral/Basic) | pH 7-9 | High | High | Low | N-Boc-PEG4-OH |
| Protic with Nucleophiles | Amine-containing buffers (e.g., Tris) | High (at basic pH) | High | Low | Amine-conjugated byproduct, N-Boc-PEG4-OH |
| Oxidizing Conditions | H₂O₂, air/light exposure | High | Low | High | PEG chain fragments (aldehydes, carboxylic acids) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and products under various stress conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions for 24 hours at room temperature (unless otherwise specified):[5]
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat a solution (e.g., in DMSO) or the solid compound at 60°C.
-
Control: Keep one sample under recommended storage conditions (-20°C, dark, dry).
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by LC-MS and/or ¹H NMR to identify and quantify any degradation products.
Protocol 2: Monitoring Stability in a Specific Solvent
This protocol allows for the assessment of stability in a solvent of interest over time.
-
Solution Preparation: Dissolve a known concentration of this compound in the anhydrous solvent to be tested (e.g., DMF).
-
Time Points: Store the solution at the desired temperature (e.g., room temperature).
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by a quantitative method like HPLC with a suitable detector (e.g., ELSD or MS) to determine the percentage of remaining this compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Synthesis of N-Boc-PEG4-bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-PEG4-bromide, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises a tetraethylene glycol (PEG4) spacer that imparts hydrophilicity, a Boc-protected amine group, and a terminal bromide. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group can be removed under mild acidic conditions to reveal a primary amine.[1][2][3] This structure makes it a versatile tool in bioconjugation and medicinal chemistry, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the main challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of PEG derivatives like this compound presents several challenges. These include maintaining batch-to-batch consistency, managing reaction exotherms, ensuring efficient mixing, dealing with the often oily or waxy nature of PEGylated compounds which complicates purification, and the potential for increased side product formation.[4] Large-scale purification by column chromatography can be impractical and costly.[4]
Q3: What are the critical quality attributes to monitor for this compound?
The critical quality attributes for this compound include purity, identity, and the absence of significant impurities. Purity is typically assessed by HPLC and NMR, with a general acceptance criterion of ≥97%.[5][6] Identity is confirmed by structural analysis using techniques like ¹H NMR and mass spectrometry to ensure the correct molecular weight and structure.[7] Key impurities to monitor for include the starting material (N-Boc-PEG4-alcohol) and potential side products from the bromination reaction.
Q4: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at -20°C in a dry environment, protected from moisture and light.[3][8]
Troubleshooting Guides
Low Yield in the Bromination Reaction
A common issue encountered during the synthesis of this compound is a lower than expected yield. The following guide provides potential causes and solutions to address this problem.
Problem: The yield of this compound is significantly below the expected range.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of Brominating Agent | Phosphorus tribromide (PBr₃) is sensitive to moisture and can degrade over time. Use freshly distilled or a new bottle of PBr₃ for the reaction.[9] |
| Presence of Water | The presence of water in the reaction mixture can consume the brominating agent and lead to the formation of byproducts. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[10] |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the equivalents of the brominating agent or extending the reaction time.[9] |
| Suboptimal Reaction Temperature | The addition of PBr₃ to the alcohol is often exothermic. Maintaining a low temperature (e.g., 0°C) during the addition is crucial to prevent side reactions.[11] |
| Formation of Phosphite Ester Byproducts | The reaction of alcohols with PBr₃ can lead to the formation of phosphite esters, which may be lost during the aqueous work-up.[9] Consider optimizing the stoichiometry and reaction time to favor the formation of the desired alkyl bromide. |
| Product Loss During Work-up and Purification | The product may be lost during aqueous washes due to its partial water solubility. Minimize the volume of aqueous washes. The purification by column chromatography can also lead to yield loss. Optimize the mobile phase to ensure good separation and recovery.[12] |
Purification Challenges
The purification of this compound can be challenging due to its amphiphilic nature.
Problem: Difficulty in obtaining pure this compound after synthesis.
Workflow for Troubleshooting Purification Issues:
Caption: Troubleshooting workflow for purification challenges.
Possible Causes and Solutions:
| Issue | Possible Cause | Recommended Action |
| Streaking on TLC Plate | The polar nature of the PEG chain can cause strong interactions with the silica gel. | Add a small amount of a polar solvent like methanol to the mobile phase. For basic compounds, adding a small amount of triethylamine can help reduce streaking.[12] |
| Co-elution of Product and Impurities | The polarity of the product and some impurities may be very similar. | Optimize the mobile phase for column chromatography by testing different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallow gradient elution is often necessary to achieve good separation.[12] |
| Low Recovery from Column Chromatography | The product may be irreversibly adsorbed onto the silica gel. | Use a less polar eluent for sample loading. Consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[12] |
| Difficulty in Removing Starting Material | The starting alcohol (N-Boc-PEG4-OH) may be difficult to separate from the bromide product. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Optimize the chromatography conditions to enhance separation. |
| Oily Nature of the Product | PEG derivatives are often viscous oils, making them difficult to handle and purify by crystallization. | Purification by column chromatography or preparative HPLC is generally the most effective method.[12][13] |
Quantitative Data Summary
The following tables provide a summary of typical physicochemical properties and expected outcomes for the synthesis and purification of this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀BrNO₆ | [8] |
| Molecular Weight | 400.3 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | ≥97% | [5] |
| Storage Conditions | -20°C | [3] |
| Solubility | Soluble in DCM, DMSO, DMF | [3] |
Table 2: Typical Outcomes for Synthesis and Purification
| Parameter | Expected Value/Range | Notes |
| Synthesis Yield | 60-80% | Highly dependent on reaction conditions and scale. Lower yields (40-60%) can occur.[11] |
| Purity after Flash Chromatography | >95% | Dependent on the impurity profile.[12] |
| Recovery from Flash Chromatography | 80-95% | Can be lower depending on the compound's polarity and column loading.[12] |
Experimental Protocols
Synthesis of this compound from N-Boc-PEG4-alcohol
This protocol describes a general procedure for the bromination of N-Boc-PEG4-alcohol using phosphorus tribromide (PBr₃).
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N-Boc-PEG4-alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve N-Boc-PEG4-alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.
-
Addition of PBr₃: Slowly add PBr₃ (0.4 - 0.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0°C.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to light yellow oil.
Analytical Characterization:
-
¹H NMR: Confirm the structure by observing the disappearance of the signal corresponding to the hydroxyl proton and the appearance of a triplet at approximately 3.4-3.5 ppm for the -CH₂-Br protons. The Boc group protons should appear as a singlet at around 1.45 ppm, and the PEG backbone protons as a multiplet around 3.6 ppm.[14]
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product. Look for the [M+Na]⁺ or [M+H]⁺ adducts.[7]
-
Purity (HPLC): Assess the purity of the final product using reverse-phase HPLC.[7]
References
- 1. rsc.org [rsc.org]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. file.leyan.com [file.leyan.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stoichiometry and Troubleshooting for N-Boc-PEG4-Bromide Couplings
Welcome to the technical support center for N-Boc-PEG4-bromide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on stoichiometry considerations and to offer practical solutions for common challenges encountered during the conjugation of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a terminal bromide, which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2][3] The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media.[1][4] The Boc protecting group is stable under many reaction conditions but can be readily removed with mild acid to reveal a primary amine for subsequent conjugation steps.[1][4] This linker is commonly used in the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
Q2: What types of molecules can be coupled to this compound?
The bromide group on the linker is susceptible to nucleophilic attack. Therefore, it can be coupled with a variety of nucleophiles, including:
-
Amines (Primary and Secondary): To form a secondary or tertiary amine linkage.
-
Thiols (e.g., cysteine residues in proteins): To form a stable thioether bond.[5]
-
Alcohols/Phenols: To form an ether linkage via a Williamson ether synthesis-type reaction.[6][7]
Q3: Why is stoichiometry a critical parameter in these coupling reactions?
Stoichiometry, the molar ratio of reactants, is crucial for several reasons:
-
Driving the reaction to completion: Using a molar excess of one reactant can help to ensure that the more valuable or limiting substrate is fully consumed.[8][9]
-
Minimizing side reactions: An incorrect ratio of reactants can lead to the formation of undesired byproducts. For example, in reactions with primary amines, using a large excess of the bromide linker could result in over-alkylation.[10]
-
Controlling the degree of conjugation: In applications such as modifying proteins or other polymers, the stoichiometry directly influences the number of PEG linkers attached to the molecule.
Q4: How do I remove the Boc protecting group after coupling?
The Boc group can be removed under mild acidic conditions.[4] A common method is to treat the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[11] Concentrations typically range from 20-50% TFA in DCM.[11] Another option is to use 4M HCl in 1,4-dioxane.[11]
Experimental Protocols and Stoichiometry Tables
The following are generalized protocols for coupling this compound with common nucleophiles. Optimization for specific substrates is highly recommended.
Protocol 1: Coupling with a Primary Amine
This protocol describes the alkylation of a primary amine with this compound.
Workflow for Amine Coupling
References
- 1. youtube.com [youtube.com]
- 2. This compound CAS#: 1392499-32-9 [m.chemicalbook.com]
- 3. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 4. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, CAS 1392499-32-9 | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Impact of temperature and pH on N-Boc-PEG4-bromide reactivity
Welcome to the technical support center for N-Boc-PEG4-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature and pH on the reactivity of this compound, along with troubleshooting guides and frequently asked questions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal bromide and a Boc-protected amine.[1][2] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides a protected amine that can be deprotected under mild acidic conditions for subsequent conjugation.[1][2] Its primary application is in bioconjugation and drug delivery to link molecules, enhancing the solubility and pharmacokinetic properties of the resulting conjugates.
Q2: How does the reactivity of the bromide group change with temperature?
A2: The rate of nucleophilic substitution at the carbon bearing the bromide generally increases with higher temperatures. However, excessively high temperatures can also promote side reactions or lead to the degradation of the PEG linker or other sensitive molecules in the reaction.[3] It is recommended to start reactions at room temperature and gently warm if the reaction is slow, while monitoring for any degradation products.[3]
Q3: What is the effect of pH on the stability of the this compound molecule?
A3: The this compound molecule has two key functionalities to consider in terms of pH stability: the Boc-protected amine and the PEG-bromide linkage.
-
Boc Group: The Boc (tert-butyloxycarbonyl) protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (low pH) to reveal a primary amine.[4]
-
PEG-Bromide Linkage: The polyethylene glycol chain and the carbon-bromide bond are generally stable across a range of pH values typically used in bioconjugation. However, extreme pH conditions should be avoided.
Q4: Can I perform the nucleophilic substitution reaction under basic conditions?
A4: Yes, nucleophilic substitution reactions with this compound are often carried out under basic conditions. The presence of a non-nucleophilic base is often required to deprotonate the incoming nucleophile, increasing its nucleophilicity and facilitating the reaction.[5] However, it is important to choose a base that does not interfere with the reaction or cause degradation of the starting materials or products.
Troubleshooting Guides
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reaction
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.[3] |
| Poor Nucleophile | Ensure the nucleophile is sufficiently reactive. If using a weakly nucleophilic amine, consider using a stronger base to deprotonate it. Negatively charged nucleophiles are generally more reactive.[6][7] |
| Inappropriate Solvent | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the reactivity of the nucleophile.[7][8] |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction may be slow.[9] Consider increasing the reaction time or temperature. |
Issue 2: Unintended Cleavage of the Boc Protecting Group
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Reaction Conditions | Ensure the reaction pH is neutral or basic. Avoid any acidic reagents or buffers if the intention is to keep the Boc group intact.[4] |
| Contaminated Reagents | Use fresh, high-quality reagents and solvents to avoid acidic impurities that could lead to premature deprotection. |
Issue 3: Formation of Side Products
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Reduce the reaction temperature to minimize the formation of degradation products or byproducts from side reactions.[3] |
| Reaction with Solvent | In protic solvents, the solvent itself can act as a nucleophile. Use a polar aprotic solvent to avoid this.[8] |
| Multiple Reactive Sites on Nucleophile | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure the desired reaction occurs. |
Data Summary
The following table summarizes the expected impact of temperature and pH on the reactivity and stability of this compound based on general principles of organic chemistry.
| Parameter | Condition | Expected Impact on Bromide Reactivity (SN2) | Expected Impact on Boc Group Stability |
| Temperature | Low (0-25°C) | Slower reaction rate | Stable |
| Moderate (25-50°C) | Increased reaction rate | Stable | |
| High (>50°C) | Significantly increased reaction rate, but risk of side reactions and degradation | Stable | |
| pH | Acidic (pH < 4) | Generally stable, but reaction with protonated nucleophiles may be slow | Unstable , will likely be cleaved |
| Neutral (pH 6-8) | Good reactivity with most nucleophiles | Stable | |
| Basic (pH > 8) | Enhanced reactivity with nucleophiles that require deprotonation | Stable |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
-
Dissolution: Dissolve the amine-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is slow, consider gently heating the mixture to 40-50°C.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water or brine to remove the excess base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in an anhydrous organic solvent such as dichloromethane (DCM).
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution (typically 20-50% v/v).[10]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized and purified.
Diagrams
Caption: A typical experimental workflow for conjugation using this compound.
Caption: A logical workflow for troubleshooting low reactivity issues.
References
- 1. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. brainkart.com [brainkart.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of N-Boc-PEG4-bromide Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules and their conjugates is paramount. N-Boc-PEG4-bromide is a discrete polyethylene glycol (dPEG®) linker that offers a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the final conjugate. Its terminal Boc-protected amine and reactive bromide group allow for the sequential and controlled conjugation of different molecular entities.
This guide provides an objective comparison of mass spectrometry techniques for the characterization of this compound and its conjugates against common alternative linkers. It includes expected experimental data, detailed analytical protocols, and visualizations to aid in the rational design and quality control of complex bioconjugates.
Performance Comparison of Mass Spectrometry Techniques
The characterization of this compound conjugates is primarily achieved through soft ionization mass spectrometry techniques, namely Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Each technique offers distinct advantages for analyzing these molecules.
| Parameter | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization of molecules from a liquid solution by applying a high voltage. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Coupling | Liquid Chromatography (LC-MS) | Time-of-Flight (TOF) Analyzer |
| Sensitivity | High (picomole to femtomole) | High (picomole to attomole) |
| Resolution | High to Very High | Moderate to High |
| Key Advantage | Allows for the separation of the conjugate from starting materials and impurities before mass analysis, providing purity information alongside mass confirmation. Ideal for detailed fragmentation studies (MS/MS).[1] | High throughput and tolerance to buffers and salts. Particularly useful for rapid screening and determining the molecular weight of large bioconjugates with heterogeneous PEGylation.[2] |
| Key Disadvantage | Can be susceptible to ion suppression, and the generation of multiple charge states can complicate spectra for large molecules. | Provides limited fragmentation information and can be affected by matrix interference. Less amenable to online separation.[1] |
Mass Spectrometric Characterization of this compound
The mass spectrometric analysis of this compound and its conjugates focuses on confirming the molecular weight of the intact molecule and identifying characteristic fragmentation patterns to verify its structure.
Expected Molecular Ions and Fragmentation:
Upon conjugation, the mass of the resulting molecule will increase by the mass of the N-Boc-PEG4- moiety (C15H30NO6), which is 320.21 Da (after loss of HBr). The primary characterization involves identifying the protonated molecule [M+H]⁺ and common adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺.
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of this compound conjugates is characterized by two main pathways:
-
Loss of the Boc Protecting Group: A neutral loss of the tert-butyloxycarbonyl (Boc) group (100.0 Da) or isobutylene (56.1 Da) is a hallmark of this linker.[3]
-
PEG Chain Fragmentation: Cleavage of the ether bonds within the PEG4 linker results in a characteristic series of peaks separated by 44.0 Da, corresponding to the mass of an ethylene glycol unit (-OCH₂CH₂-).
The following table summarizes the expected m/z values for this compound and provides a comparative look at a common alternative linker, N-Fmoc-PEG4-bromide.
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C15H30BrNO6 | 400.30 | 400.13 | [M+H-Boc]⁺: 300.13, [M+H-isobutylene]⁺: 344.07, PEG ladder (-44.0 Da) |
| N-Fmoc-PEG4-bromide | C26H34BrNO5 | 536.46 | 536.17 | [M+H-Fmoc]⁺: 314.08, PEG ladder (-44.0 Da) |
Note: The m/z values are based on monoisotopic masses. The bromide contributes a characteristic isotopic pattern (79Br/81Br).
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data for this compound conjugates.
Protocol 1: LC-MS Analysis of a Small Molecule Conjugate
This protocol outlines a general procedure for the analysis of a small molecule conjugated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 10-100 µg/mL.[3]
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.[1]
2. LC-MS Method:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[3]
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.[3]
-
Cone Voltage: 30 V (can be optimized to control in-source fragmentation).[3]
-
Source Temperature: 120 °C.[3]
-
Desolvation Temperature: 350 °C.[3]
-
Data Acquisition:
-
Full Scan (MS1): To detect the parent ion ([M+H]⁺, [M+Na]⁺, etc.).
-
Product Ion Scan (MS/MS): Select the parent ion of the conjugate in the quadrupole and fragment it in the collision cell to obtain structural information.
-
Protocol 2: MALDI-TOF MS Analysis of a Peptide Conjugate
This protocol describes a general method for the rapid analysis of a peptide conjugated with this compound.
1. Sample Preparation:
-
Matrix Selection: A common matrix for peptides and PEGylated molecules is α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution of the matrix in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the conjugate sample (typically 1-10 pmol/µL) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
2. MALDI-TOF MS Method:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion, linear or reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjust to the minimum necessary for good signal intensity to avoid excessive fragmentation.
-
Mass Range: A range appropriate for the expected mass of the peptide conjugate (e.g., m/z 1000-5000).
-
Data Acquisition: Average 100-200 laser shots per spectrum for good signal-to-noise.
Mandatory Visualizations
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and mass spectrometric characterization of a conjugate involving this compound.
Predicted Fragmentation Pathway
This diagram illustrates the key fragmentation pathways expected for a conjugate of this compound in tandem mass spectrometry.
References
N-Boc-PEG4-bromide vs. Other PEG Linkers for PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly impacts a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics. This guide provides an objective comparison of N-Boc-PEG4-bromide, a common PEG linker precursor, with other PEG linkers and alternative linker classes, supported by experimental data.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's success. An optimal linker facilitates the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][2]
This compound: A Versatile Building Block
This compound is a commonly used reagent in the synthesis of PROTACs. It provides a four-unit polyethylene glycol chain, which offers a balance of flexibility and length. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, sequential synthesis, while the bromide serves as a reactive handle for conjugation to one of the PROTAC's ligands. The PEG4 moiety imparts hydrophilicity to the PROTAC molecule, which can enhance solubility, a common challenge for these large molecules.[3][4]
Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a variety of linker lengths and compositions.[5]
PEG Linker Length Variation
Systematic variation of the PEG linker length is a key strategy in PROTAC optimization. The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation efficacy.
Table 1: Impact of PEG Linker Length on BTK Degradation
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | 2-PEG units | >1000 | ~20 | Ramos |
| BTK Degrader 2 | 3-PEG units | 150 | ~60 | Ramos |
| BTK Degrader 3 | 4-PEG units | 40 | >90 | Ramos |
| BTK Degrader 4 | 5-PEG units | 5.9 | >95 | Ramos |
| BTK Degrader 5 | 6-PEG units | 25 | >95 | Ramos |
Data compiled from studies on CRBN-recruiting BTK PROTACs.[2][6][7]
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BRD4 Degrader A | PEG3 | 23 | >90 | VHL | H838 |
| BRD4 Degrader B | PEG4 | <500 | Not Reported | CRBN | H661 |
| BRD4 Degrader C | PEG5 | <500 | Not Reported | CRBN | H661 |
Data compiled from studies on VHL and CRBN-recruiting BRD4 PROTACs.[1][8][9]
As the data illustrates, a PEG4 linker can be effective, but the optimal length varies. For BTK, a slightly longer PEG5 linker showed the highest potency, while for BRD4, both PEG4 and PEG5 linkers demonstrated significant degradation.
PEG Linkers vs. Alkyl and Rigid Linkers
While flexible PEG linkers are widely used, alkyl chains and more rigid linkers present alternative strategies with distinct advantages and disadvantages.
Table 3: Comparison of Different Linker Types for PROTACs
| Linker Type | Advantages | Disadvantages |
| PEG Linkers | - Improves aqueous solubility[4]- Generally good biocompatibility[5]- Tunable length and flexibility[2] | - Can decrease cell permeability[10]- Potential for metabolic instability of ether bonds[11] |
| Alkyl Linkers | - Synthetically accessible[2]- Generally more metabolically stable than PEGs[11]- Can improve cell permeability due to increased lipophilicity[10] | - Can decrease aqueous solubility[12]- High flexibility can lead to an entropic penalty upon binding[4] |
| Rigid Linkers | - Can pre-organize the PROTAC into a bioactive conformation[13]- May improve metabolic stability[14]- Can enhance selectivity | - Reduced flexibility may hinder ternary complex formation[13]- Synthesis can be more complex[13] |
Studies have shown that for certain targets, an alkyl linker may be more effective than a PEG linker of a similar length, while for others, the hydrophilicity of a PEG linker is crucial for activity.[13][15] The incorporation of rigid elements, such as piperazine or phenyl rings, can improve metabolic stability and cellular permeability in some cases.[11][14]
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a specific wavelength.[17]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[10]
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Analysis
Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and the E3 ligase, and to characterize the formation of the ternary complex.
Methodology:
-
Immobilization: Immobilize the purified target protein or E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the non-immobilized protein partner over the sensor chip with the immobilized protein.
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[18]
Conclusion
The linker is a critical component in the design of effective PROTACs, and this compound serves as a valuable building block for introducing a hydrophilic and flexible four-unit PEG linker. While a PEG4 linker has demonstrated efficacy in several PROTAC systems, the optimal linker is highly context-dependent. A systematic comparison of different linker types, including variations in PEG length, alkyl chains, and more rigid structures, is essential for optimizing a PROTAC's performance. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Comparison of N-Boc-PEG4-bromide and NHS-activated PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's chemical properties directly influence the efficiency of conjugation, the stability of the final product, and its ultimate biological activity. This guide provides an objective comparison of two commonly utilized classes of PEG linkers: N-Boc-PEG4-bromide and NHS-activated PEG linkers, with supporting experimental data and protocols.
Introduction to the Linkers
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal bromide.[1][2] The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2] The bromide is a good leaving group, making it suitable for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues) to form a stable thioether bond.[3] This linker is often employed in a multi-step synthesis strategy.
NHS-activated PEG linkers , on the other hand, are "ready-to-use" amine-reactive reagents.[4] They feature an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form a highly stable amide bond.[4][5] This reaction is typically a one-step process performed under mild conditions.[4]
Chemical Structures and Reactivity
The fundamental difference in their chemical structures dictates their reactivity and applications.
References
The Bromide Advantage: A Comparative Guide to Leaving Groups in PEGylation
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount in the successful PEGylation of biomolecules. This guide provides an objective comparison of using a bromide leaving group in polyethylene glycol (PEG)ylation, weighing its performance against other common alternatives such as tosylates and mesylates. Supported by experimental data, this document delves into the nuances of reactivity, stability, and reaction specificity, offering a comprehensive resource for optimizing your bioconjugation strategies.
Introduction to PEGylation and the Role of Leaving Groups
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[1] This modification can enhance solubility, increase stability, and reduce the immunogenicity of the parent molecule.[2] The efficiency and specificity of a PEGylation reaction are significantly influenced by the nature of the leaving group on the activated PEG reagent. An ideal leaving group should facilitate a timely reaction with the target functional group on the biomolecule under mild conditions while minimizing side reactions.
This guide focuses on the utility of PEG-bromide (PEG-Br) and compares it with other commonly used PEGylating agents, particularly those with sulfonate esters as leaving groups, such as PEG-tosylate (PEG-OTs) and PEG-mesylate (PEG-OMs).
Advantages of the Bromide Leaving Group in PEGylation
PEG-bromide reagents offer a distinct set of advantages in bioconjugation, primarily centered around their reactivity profile and the stability of the resulting linkage. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic group on the biomolecule, such as a deprotonated thiol (thiolate), attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.[3]
Reactivity and Selectivity
The reactivity of alkyl halides in nucleophilic substitution reactions follows the order I > Br > Cl > F. Bromide, being a good leaving group, allows for efficient conjugation under relatively mild conditions. While sulfonate esters like tosylate and mesylate are also excellent leaving groups, the reactivity of PEG-bromide can be modulated to achieve a desired level of selectivity.[4]
PEG-bromides are particularly effective for the PEGylation of thiol groups on cysteine residues. The reaction with thiols is generally faster and occurs at a lower pH compared to the reaction with amines. For instance, the optimal pH for the reaction of bromoacetyl groups with thiols is between 7.0 and 9.0.[3] This pH-dependent reactivity allows for a degree of chemoselectivity; at a controlled pH, PEG-bromide can react preferentially with thiols over other nucleophilic groups like amines (e.g., on lysine residues).[3]
Stability of the Resulting Linkage
The thioether bond formed from the reaction of a PEG-bromide with a thiol group is highly stable under physiological conditions, which is a critical attribute for therapeutic applications requiring long-term stability in vivo.[3] Similarly, the secondary amine linkage formed with primary amines is also stable.
Comparative Analysis of Leaving Groups in PEGylation
The choice of leaving group dictates the reaction kinetics, required reaction conditions, and potential for side reactions. Below is a comparative overview of PEG-bromide and other common PEGylating agents.
| Feature | PEG-Bromide | PEG-Tosylate | PEG-Mesylate |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) | Mesylate (MsO⁻) |
| Reactivity | Good | Excellent | Excellent |
| Primary Target | Thiols, Amines | Amines, Thiols | Amines, Thiols |
| Reaction pH (Thiols) | 7.0 - 9.0[3] | 6.5 - 7.5[4] | Similar to Tosylate |
| Reaction pH (Amines) | > 8.5 | 8.5 - 9.5[5] | Similar to Tosylate |
| Bond Stability | High (Thioether/Amine) | High (Amine/Thioether) | High (Amine/Thioether) |
| Side Reactions | Potential for reaction with other nucleophiles at higher pH. Susceptible to hydrolysis at very high pH.[3] | Can react with hydroxyl groups at high pH. | Similar to Tosylate |
| Storage Stability | Good, but sensitive to moisture and temperature.[6] | Generally good, but can be moisture sensitive. | Generally good, but can be moisture sensitive. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible PEGylation. Below are representative protocols for the PEGylation of a thiol-containing protein using PEG-bromide and an amine-containing peptide using PEG-tosylate.
Protocol 1: PEGylation of a Thiol-Containing Protein with PEG-Bromide
This protocol provides a general procedure for the conjugation of a PEG-bromide to a protein with accessible thiol groups.
Materials:
-
Thiol-containing protein
-
m-PEG-Br (e.g., m-PEG₂-Br)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5, deoxygenated
-
Quenching Reagent: L-cysteine solution
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the deoxygenated reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-Br in the reaction buffer to the desired concentration.
-
Conjugation Reaction: Add the m-PEG-Br solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent. Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[3]
-
Quenching: Add an excess of the quenching reagent (L-cysteine) to react with any unreacted m-PEG-Br.
-
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG, protein, and quenching reagent.
-
Analysis: Characterize the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.
Protocol 2: PEGylation of a Peptide with PEG-Tosylate
This protocol outlines the PEGylation of a peptide containing primary amine groups using a tosyl-activated PEG.
Materials:
-
Peptide with at least one primary amine
-
m-PEG-Tos (e.g., m-PEG10-Tos)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine solution, pH 8.0
-
Purification system (e.g., reverse-phase high-performance liquid chromatography - RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.[5]
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-Tos in a small volume of the reaction buffer or a compatible organic solvent (e.g., DMSO) to create a stock solution.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG-Tos stock solution to the peptide solution. Incubate at room temperature for 2-4 hours or at 4°C for 16-24 hours with gentle stirring.[5]
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted m-PEG-Tos.[5]
-
Purification: Purify the PEGylated peptide using RP-HPLC.
-
Analysis: Confirm the molecular weight and purity of the final product using mass spectrometry and analytical HPLC.
Visualizing the Process
To better understand the chemical reactions and experimental steps involved, the following diagrams illustrate the PEGylation mechanism with a bromide leaving group and a typical experimental workflow.
References
A Comparative Guide to Bioconjugation Linkers: Alternatives to N-Boc-PEG4-bromide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. The linker not only connects the molecule of interest to the biomolecule but also significantly influences the stability, solubility, and overall performance of the final conjugate.
N-Boc-PEG4-bromide is a heterobifunctional linker featuring a Boc-protected amine and a terminal bromide. The bromide serves as a reactive group for nucleophilic substitution, typically with thiol groups on cysteine residues, while the protected amine allows for subsequent deprotection and further functionalization. While effective, a diverse array of alternative linkers with distinct reactivities and properties are available, offering advantages in terms of reaction efficiency, specificity, and the stability of the resulting conjugate.
This guide provides an objective comparison of the primary alternatives to this compound, focusing on amine-reactive, thiol-reactive, and bioorthogonal "click chemistry" linkers. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations to aid in the selection of the optimal linker for your specific bioconjugation needs.
Quantitative Comparison of Bioconjugation Chemistries
The efficiency of the conjugation reaction and the stability of the resulting linkage are paramount for the successful development of a bioconjugate. The following tables summarize key performance metrics for this compound and its alternatives. It is important to note that reaction efficiencies and stability can vary depending on the specific reactants, buffer conditions, and reaction times.
Table 1: Performance Comparison of Linker Functional Groups
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Resulting Linkage | Linkage Stability | Key Considerations |
| Haloalkane (e.g., Bromide) | Thiols (-SH) | Variable (generally lower than maleimides) | Thioether | High | Slower reaction kinetics compared to maleimides; requires optimization of reaction time and temperature. |
| NHS Ester | Primary Amines (-NH₂) | 50-80% | Amide | Very High | Abundant targets on proteins can lead to lack of site-specificity and heterogeneous products. Susceptible to hydrolysis at higher pH. |
| Maleimide | Thiols (-SH) | >90% | Thioether | Moderate | High site-specificity with engineered cysteines. The thioether bond can be susceptible to retro-Michael addition and exchange with other thiols in vivo. |
| Click Chemistry (SPAAC) | Azide/Alkyne | >95% | Triazole | Very High | High efficiency and bioorthogonality. Requires introduction of non-native functional groups. Copper-free versions are highly biocompatible. |
Table 2: In Vivo Stability of Common Bioconjugation Linkages
| Linkage Type | Linkage Formed | Model System | Time Point | % Intact Conjugate Remaining |
| Thioether (from Maleimide) | Thioether | Murine Plasma | 24 hours | 50-90% (payload dependent)[1] |
| Human Plasma | 24 hours | ~50% (due to retro-Michael reaction)[1] | ||
| Amide | Amide | Human Plasma | 7 days | >90% |
| Triazole (from Click Chemistry) | Triazole | In Vivo (Mouse) | 48 hours | >95%[1] |
| Oxime | Oxime | Human Plasma | 7 days | ~90%[1] |
Alternatives to this compound
Amine-Reactive Linkers: N-Hydroxysuccinimide (NHS) Esters
NHS esters are one of the most common classes of reagents for modifying primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.
-
Advantages: Well-established and straightforward chemistry with high reactivity and efficiency. The resulting amide bond is highly stable under physiological conditions.
-
Disadvantages: Lysine residues are often abundant on the surface of proteins, which can lead to a lack of site-specificity and the formation of a heterogeneous mixture of conjugates. NHS esters are also susceptible to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.
Thiol-Reactive Linkers: Maleimides
Maleimides are highly selective for thiol groups, typically found on cysteine residues, forming a stable thioether bond through a Michael addition reaction.
-
Advantages: Cysteine residues are less abundant than lysines, allowing for more site-specific conjugation, especially with engineered cysteines. The reaction is rapid and highly efficient under mild conditions.
-
Disadvantages: The resulting thioether bond can be reversible in vivo through a retro-Michael reaction, leading to deconjugation. Maleimides can also undergo hydrolysis at pH values above 7.5, rendering them unreactive.
Bioorthogonal Linkers: Click Chemistry
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible. The most common example in bioconjugation is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free reaction.
-
Advantages: Extremely high specificity and efficiency, leading to very high yields and a homogeneous product. The resulting triazole linkage is exceptionally stable. The reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in complex biological systems.
-
Disadvantages: This method requires the introduction of non-native functional groups (an azide or a strained alkyne) into the biomolecule, which may require genetic engineering or chemical modification.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the different bioconjugation strategies and a decision-making flowchart to aid in linker selection.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides).
-
This compound.
-
Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0), degassed.
-
Reducing agent (if necessary, e.g., TCEP).
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. Monitor the reaction progress by LC-MS.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.
Protocol 2: NHS Ester-PEG Conjugation to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester-functionalized PEG linker.
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved PEG linker to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
Purification: Purify the PEGylated antibody using a desalting column.
Protocol 3: Maleimide-PEG Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein.
-
Maleimide-functionalized PEG linker.
-
Conjugation Buffer: Phosphate buffer, pH 6.5-7.5, degassed.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer.
-
Linker Preparation: Immediately before use, dissolve the maleimide-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide-PEG linker to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the conjugate using a desalting column.
Protocol 4: Copper-Free Click Chemistry (SPAAC) Conjugation
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized PEG linker.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Biomolecule Preparation: Prepare the azide-modified biomolecule in the reaction buffer.
-
Linker Preparation: Dissolve the DBCO-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 1.5-5 fold molar excess of the DBCO-PEG linker to the azide-modified biomolecule.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using a desalting column.
Conclusion
The choice of a bioconjugation linker is a critical decision that should be guided by the specific requirements of the application, including the available functional groups on the biomolecule, the desired level of site-specificity, and the required in vivo stability of the conjugate. While this compound offers a viable option for thiol-reactive conjugation, alternatives such as NHS esters, maleimides, and click chemistry reagents provide a broader range of options with distinct advantages. NHS esters are suitable for random modification of amines, while maleimides offer a route to more site-specific conjugation via cysteine residues. For applications demanding the highest levels of specificity, efficiency, and stability, copper-free click chemistry represents a powerful and increasingly popular approach. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate linker for their bioconjugation needs.
References
The Crucial Role of PEG Linker Length in the Stability and Efficacy of ADCs and PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical component that significantly influences their therapeutic success. Among the various linker chemistries, polyethylene glycol (PEG) linkers have gained prominence due to their tunable nature and favorable physicochemical properties. The length of the PEG linker, in particular, has emerged as a key determinant of the stability, efficacy, and overall performance of these therapeutic modalities. This guide provides an objective comparison of the impact of PEG linker length on ADCs and PROTACs, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation targeted therapies.
Antibody-Drug Conjugates (ADCs): Balancing Stability and Payload Delivery
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability is paramount to prevent premature drug release in systemic circulation, which could lead to off-target toxicity.[1] The length of the PEG linker plays a crucial role in modulating the ADC's properties.
Impact on ADC Stability
The conjugation of hydrophobic payloads to an antibody can increase the propensity for aggregation, which can compromise efficacy and induce immunogenicity.[1] Longer, hydrophilic PEG linkers can create a hydration shell around the payload, improving the ADC's overall solubility and preventing aggregation.[1] This is particularly important for ADCs with high drug-to-antibody ratios (DARs).[1]
-
Increased Hydrophilicity: PEG linkers enhance the water solubility of the ADC, counteracting the hydrophobicity of the payload and reducing aggregation.[2][3]
-
Steric Hindrance: The flexible PEG chain can act as a shield, physically separating the hydrophobic payloads of adjacent ADC molecules and preventing intermolecular interactions.[2]
Impact on ADC Efficacy
The length of the PEG linker can influence the pharmacokinetic profile and in vivo efficacy of an ADC. Longer PEG chains generally lead to a longer plasma half-life and increased accumulation in tumor tissues.[4] However, there can be a trade-off, as excessively long linkers might sterically hinder the ADC from binding to its target antigen or impede the release of the payload within the target cell.[5]
-
Improved Pharmacokinetics: Longer PEG chains can decrease plasma clearance, leading to a longer circulation half-life and potentially improved therapeutic efficacy.[3][6]
-
Potency Considerations: While beneficial for in vivo performance, very long PEG chains may lead to a decrease in in-vitro potency.[5]
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Impact on Stability (Aggregation) | Impact on Pharmacokinetics (Clearance) | Impact on In Vitro Potency |
| No PEG | High propensity for aggregation, especially with hydrophobic payloads.[3] | Higher clearance rates.[6] | Dependent on payload. |
| Short (e.g., PEG4) | Moderate improvement in reducing aggregation.[7] | Moderate decrease in clearance.[7] | Minimal impact.[7] |
| Medium (e.g., PEG8-12) | Effective at minimizing aggregation and improving pharmacokinetic properties.[3] | Considered optimal for slowing clearance without significantly compromising cytotoxicity.[6][7] | Generally well-balanced. |
| Long (e.g., PEG24) | Maximizes reduction in aggregation. | Significantly decreased clearance, maximizing circulation time.[7] | May lead to a potential trade-off with in vitro potency.[7][8] |
Proteolysis Targeting Chimeras (PROTACs): Orchestrating Ternary Complex Formation
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation. The linker in a PROTAC is not just a spacer but an active contributor to the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[][10]
Impact on PROTAC Stability (Ternary Complex Formation)
The length of the PEG linker is a critical parameter that directly impacts the formation and stability of the ternary complex.[] An optimal linker length is essential for inducing the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[][11]
-
Steric Hindrance: A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex.[][12]
-
Inefficient Complex Formation: An excessively long and flexible linker may result in a less stable or non-productive complex where the lysine residues on the target protein are not accessible for ubiquitination.[][11]
Impact on PROTAC Efficacy
The degradation efficiency of a PROTAC is directly linked to the stability of the ternary complex. Therefore, optimizing the PEG linker length is a crucial step in developing potent and selective protein degraders.[]
-
Degradation Potency (DC50 and Dmax): The optimal linker length can significantly impact the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes, can be influenced by linker design. A well-designed linker can enhance ternary complex cooperativity and mitigate the hook effect.[13][14]
-
Cell Permeability: While PEG linkers improve solubility, this can negatively impact passive diffusion across the cell membrane. However, flexible PEG linkers can allow the PROTAC to adopt a more compact conformation, which can improve cell permeability.[15]
Table 2: Impact of PEG Linker Length on PROTAC Performance
| PEG Linker Length | Impact on Ternary Complex Formation | Impact on Degradation Efficacy | Potential for "Hook Effect" |
| Short | May cause steric hindrance, preventing complex formation.[][12] | Low or no degradation.[16] | Less pronounced if no ternary complex forms. |
| Optimal | Facilitates a stable and productive ternary complex.[][11] | High degradation efficiency (low DC50, high Dmax). | Can be mitigated with enhanced cooperativity.[13][14] |
| Long | May lead to an unstable or non-productive complex.[][11] | Reduced degradation efficiency.[16] | Can be more pronounced due to increased flexibility. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC and PROTAC performance.
ADC Stability and Efficacy Assessment
1. Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[3]
-
Methodology:
-
System Preparation: Use an HPLC or UHPLC system with a UV detector and a size exclusion column suitable for monoclonal antibodies. The mobile phase is typically a buffered saline solution (e.g., PBS, pH 7.4).[3]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (e.g., 0.5 - 2.0 mg/mL) using the mobile phase.[3]
-
Chromatographic Run: Equilibrate the column with the mobile phase. Inject a defined volume of the prepared sample and run the method isocratically. Monitor the chromatogram at 280 nm.[3]
-
Data Analysis: Identify and integrate the peaks corresponding to high-molecular-weight species (aggregates) and the monomer. Calculate the percentage of aggregation.[3]
-
2. In Vivo ADC Stability Assessment
-
Objective: To determine the in vivo stability of an ADC by measuring the drug-to-antibody ratio (DAR) over time in an animal model.[6][15]
-
Methodology:
-
Animal Model: Use appropriate rodent (e.g., mice, rats) or non-human primate models.[15]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC.[15]
-
Blood Sampling: Collect blood samples at various time points post-injection.[15]
-
Sample Processing: Isolate plasma from the blood samples.[15]
-
DAR Analysis: Purify the ADC from the plasma using affinity chromatography. Analyze the purified ADC by a suitable method like hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS) to determine the average DAR at each time point.[2][7]
-
PROTAC Stability and Efficacy Assessment
1. Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Objective: To quantify the degradation of a target protein in cultured cells treated with PROTACs.[13][17]
-
Methodology:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13][17]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).[17]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF).[13][17]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by incubation with a secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin).[13][17]
-
Detection and Analysis: Detect the protein bands using an appropriate detection reagent and imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.[13][17]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To characterize the formation and stability of the PROTAC-induced ternary complex.[18]
-
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding kinetics. Separately, inject the target protein to assess non-specific binding.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. The increase in response compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can be used to calculate the cooperativity of ternary complex formation.[18]
-
Visualizing Key Concepts and Workflows
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing ADC linker length.
Caption: Workflow for optimizing PROTAC linker length.
Conclusion
The length of the PEG linker is a critical design parameter for both ADCs and PROTACs, with a profound impact on their stability and efficacy. For ADCs, optimizing PEG linker length is a balancing act between improving stability and pharmacokinetics without compromising potency. For PROTACs, the linker length is paramount for orchestrating the formation of a productive ternary complex, which is the cornerstone of their degradation mechanism. A systematic approach to linker length optimization, employing the robust experimental protocols detailed in this guide, is essential for the development of potent, selective, and ultimately successful targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. aragen.com [aragen.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Bioconjugation
The strategic selection of a linker is a cornerstone in the design of effective drug delivery systems, particularly for antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are molecular bridges that connect a therapeutic payload to a carrier molecule, enhancing solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][3] The fundamental difference between cleavable and non-cleavable PEG linkers lies in their mechanism of drug release, a factor that profoundly impacts the therapeutic index of the drug conjugate.[2]
This guide provides an objective, data-driven comparison of these two linker types to inform rational drug design and development for researchers, scientists, and drug development professionals.
Cleavable PEG Linkers: Engineering for Targeted Release
Cleavable PEG linkers are designed to be stable in systemic circulation but to break apart and release their payload in response to specific triggers within a target microenvironment.[2][4] This targeted release mechanism is the primary advantage of this linker class. The release is typically initiated by one of three common triggers:
-
pH-Sensitive (Acid-Cleavable) Linkers: These linkers, often employing hydrazone bonds, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) after cellular internalization.[5][6]
-
Protease-Sensitive Linkers: These linkers incorporate specific peptide sequences, such as the valine-citrulline (Val-Cit) dipeptide, which are recognized and cleaved by proteases like Cathepsin B that are overexpressed in lysosomes of tumor cells.[5][6][]
-
Reduction-Sensitive Linkers: Containing disulfide bonds, these linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is significantly more abundant inside a cell than in the blood plasma.[3][5][8]
A key feature of cleavable linkers is their ability to induce a "bystander effect."[4][5] Once the payload is released, if it is cell-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors.[4]
Non-Cleavable PEG Linkers: The Stability-First Approach
In contrast, non-cleavable PEG linkers form a highly stable covalent bond, such as a thioether bond, between the drug and the antibody.[1][9] The release of the payload is not dependent on environmental triggers but relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into a lysosome.[5][9][10][11] This process releases the drug with the linker and a conjugated amino acid still attached.[9][10]
The primary advantage of non-cleavable linkers is their superior plasma stability, which minimizes the premature release of the payload and can lead to reduced off-target toxicity and a wider therapeutic window.[4][10][11][12] However, this stability comes at a cost. The resulting drug-linker-amino acid catabolite is often charged and less membrane-permeable, which largely prevents a bystander effect.[9][11] Consequently, their efficacy is highly dependent on the biology of the target cell and they are considered more suitable for hematological tumors or solid tumors with high, homogenous antigen expression.[13][14]
Visualizing the Mechanisms and Workflows
To better understand these concepts, the following diagrams illustrate the distinct payload release pathways, a decision-making framework for linker selection, and a typical experimental workflow.
Caption: Intracellular pathways for cleavable vs. non-cleavable linker ADCs.
Caption: Decision tree for selecting a suitable PEG linker type.
Caption: General workflow for an ADC in vitro plasma stability assay.
Comparative Performance Data
The choice between linker types involves a trade-off between targeted release and systemic stability. The following tables summarize quantitative data from various studies.
Table 1: Comparative Plasma Stability of Different Linker Chemistries This table shows the stability of various linkers in plasma, a critical factor for minimizing off-target toxicity. Higher stability is indicated by a longer half-life (t½).
| Linker Type | Specific Linker Chemistry | Payload | Stability (t½) in Human Plasma | Reference |
| Cleavable (Acid) | Hydrazone | MMAE | ~2 days | [15] |
| Cleavable (Acid) | Silyl Ether (Novel) | MMAE | >7 days | [15] |
| Cleavable (Enzyme) | Sulfatase-cleavable | - | >7 days (in mouse plasma) | [15] |
| Cleavable (Enzyme) | Val-Cit | - | Hydrolyzed within 1h (in mouse plasma) | [15] |
| Non-Cleavable | Thioether (MCC/SMCC) | DM1 | Generally high (component of stable ADCs) | [4][10][16] |
Note: Stability is highly dependent on the complete ADC structure and experimental conditions.
Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers Pharmacokinetic parameters highlight how the linker choice affects the behavior of the ADC in a biological system. Non-cleavable linkers are generally associated with longer half-lives.[4]
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t½ (days) | Clearance (mL/day/kg) | Reference |
| Non-Cleavable | Thioether (MCC) | CD22 | DM1 | Rat | 6.9 | 10.3 | [16] |
| Non-Cleavable | Thioether (SMCC) | HER2 | DM1 | Rat | 10.4 | ~16.8 | [16] |
| Cleavable | Disulfide (SPP) | CD22 | DM1 | Rat | 4.4 | 22.0 | [16] |
| Cleavable | Disulfide (SPP) | HER2 | DM1 | Mouse | 2.5 | 50.0 | [16] |
Table 3: Comparative In Vitro Cytotoxicity of ADCs The half-maximal inhibitory concentration (IC50) measures the potency of a drug. Lower values indicate higher potency.
| Linker Type | Specific Linker | Payload | Cell Line | IC50 (pmol/L) | Reference |
| Cleavable | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [15] |
| Cleavable | Val-Cit | MMAE | HER2+ | 14.3 | [15] |
| Cleavable | Sulfatase-cleavable | - | HER2+ | 61 | [15] |
| Non-Cleavable | Thioether (T-DM1/Kadcyla®) | DM1 | HER2+ | 33 | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC by measuring payload loss over time in a plasma matrix.
-
Objective: To determine the change in average drug-to-antibody ratio (DAR) and/or quantify free payload release over time.
-
Materials: Test ADC, mouse or human plasma, phosphate-buffered saline (PBS), immunoaffinity capture beads (e.g., Protein A), elution and wash buffers, LC-MS system.[17][18]
-
Methodology:
-
Incubation: Spike the ADC into plasma to a final concentration (e.g., 100 µg/mL). A parallel control using PBS instead of plasma should be prepared. Incubate samples at 37°C.[17][18]
-
Time-Course Sampling: Collect aliquots at designated time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze them at -80°C to stop the reaction.[17]
-
Sample Preparation (DAR Analysis): Thaw samples and capture the ADC using Protein A magnetic beads. Wash the beads to remove non-specifically bound proteins and elute the captured ADC.[17][19]
-
Sample Preparation (Free Payload Analysis): Precipitate proteins from thawed plasma samples using an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant containing the free payload.[17][20]
-
LC-MS Analysis: Analyze the eluted ADC (for DAR) or the supernatant (for free payload) using a high-resolution mass spectrometer. A decrease in the average DAR or an increase in free payload over time indicates instability.[17][18][19]
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the potency (IC50) of an ADC against cancer cell lines.
-
Objective: To measure the concentration of ADC required to inhibit the growth of cancer cells by 50%.
-
Materials: Target cancer cell lines (antigen-positive and negative), complete cell culture medium, 96-well plates, test ADC, MTT solution (5 mg/mL), solubilization solution (e.g., 10% SDS in 0.01 M HCl).[21]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for attachment.[21][22]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[23]
-
Incubation: Incubate the plate for a period relevant to the ADC's mechanism of action, typically 72 to 120 hours.[22][23]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][24]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21][23]
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion
The decision to use a cleavable or non-cleavable PEG linker is a critical juncture in the design of a bioconjugate, with no single solution being universally optimal.[2] Cleavable linkers offer the potential for enhanced potency and the ability to overcome tumor heterogeneity via the bystander effect, but this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity.[2][4] Conversely, non-cleavable linkers provide superior stability and a generally better safety profile, making them well-suited for highly potent payloads and targets with uniform, high expression.[4][10] The choice ultimately depends on the specific therapeutic application, the nature of the target and payload, and the desired balance between efficacy and safety.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. biotechinformers.com [biotechinformers.com]
- 9. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. adcreview.com [adcreview.com]
- 13. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Researcher's Guide to Validating N-Boc-PEG4-bromide Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) linkers, such as N-Boc-PEG4-bromide, to target molecules is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of analytical techniques to validate this conjugation, supported by experimental data and detailed protocols to ensure the identity, purity, and consistency of the final product.
The covalent attachment of PEG chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] this compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal bromide. The bromide acts as a leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and further conjugation.[2] Rigorous analytical validation is essential to confirm the successful conjugation and characterize the resulting molecule.
Comparative Analysis of Validation Techniques
The choice of analytical technique for validating this compound conjugation depends on the specific information required, the characteristics of the conjugated molecule, and the available instrumentation. The primary methods employed include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[3]
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight of the conjugate, degree of PEGylation, confirmation of covalent attachment.[1][4] | High | High | High | Provides direct and accurate molecular weight information, confirming successful conjugation.[4] | Polydispersity of some PEGs can complicate spectra; data analysis can be complex.[5] |
| NMR Spectroscopy | Structural confirmation of conjugation, determination of PEGylation site.[1] | High | Low | Low | Provides detailed structural information and can be quantitative without a reference standard.[1] | Requires high sample concentrations and deuterated solvents; spectra can be complex for large molecules.[1] |
| HPLC (RP-HPLC & SEC) | Purity of the conjugate, separation of PEGylated species from unreacted molecules, quantification.[6] | Variable | Moderate | High | Excellent for assessing purity and separating different species; can be used for quantification.[6][7] | May not provide definitive structural information on its own. |
| Capillary Electrophoresis (CE) | Purity, heterogeneity, separation of different PEGylated forms.[1] | High | High | High | High resolution and efficiency; requires minimal sample volume.[1] | Can be sensitive to buffer composition and capillary surface interactions.[1] |
Experimental Protocols for Key Validation Techniques
Robust and reproducible analytical methods are crucial for the accurate validation of PEGylation.[7] Below are detailed protocols for the primary techniques used to characterize molecules conjugated with this compound.
Mass Spectrometry (MALDI-TOF) for Confirmation of Conjugation
Mass spectrometry is the most definitive technique for confirming the covalent attachment of the PEG linker by detecting the precise mass increase in the target molecule.[3][7]
Protocol:
-
Sample Preparation:
-
Spotting:
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.[1]
-
-
Data Analysis:
-
Analyze the spectrum to identify the molecular weights of the unconjugated starting material and the successfully PEGylated product. The mass difference should correspond to the mass of the N-Boc-PEG4 moiety.
-
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the structural integrity of the conjugate by identifying characteristic proton signals from both the target molecule and the attached this compound.[3]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher).[3]
-
Data Analysis: Analyze the spectrum for key signals:
-
Boc group: A characteristic singlet around 1.4 ppm.[8]
-
PEG chain: A series of multiplets typically in the 3.5-3.8 ppm range.[8]
-
Disappearance of the signal corresponding to the proton on the atom that was substituted by the PEG linker and the appearance of new signals corresponding to the PEGylated product.
-
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
RP-HPLC is a standard method to assess the purity of the conjugate and separate it from unreacted starting materials and impurities.[7]
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is commonly used.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm for peptides or 280 nm for proteins).
-
-
Data Analysis: The PEGylated product will typically have a different retention time than the unreacted starting material. The purity of the conjugate can be calculated by integrating the peak areas.[7]
Visualizing the Workflow and Concepts
To further clarify the processes involved in validating this compound conjugation, the following diagrams illustrate the experimental workflow, the conjugation reaction, and a comparison of the validation methods.
Caption: General workflow for synthesis, purification, and analytical validation.
Caption: this compound conjugation reaction.
Caption: Comparison of primary information from validation methods.
Alternatives to this compound
While this compound is a versatile reagent, a diverse array of alternative PEGylation reagents exists, each with unique reactivities and applications. The choice of linker should be guided by the functional groups available on the target molecule and the desired stability of the linkage.[9]
| Linker Type | Reactive Towards | Linkage Formed | Key Advantages |
| NHS-Ester PEG | Primary amines (Lysine, N-terminus)[9] | Amide | Well-established chemistry, high reactivity.[10] |
| Maleimide-PEG | Thiols (Cysteine)[11] | Thioether | Highly specific for sulfhydryl groups. |
| Azide-PEG-Alkyne | Alkynes/Azides (Click Chemistry)[10] | Triazole | Bioorthogonal, high efficiency and specificity.[9][10] |
| Aldehyde-PEG | N-terminal α-amino groups | Amine (after reduction) | Site-specific N-terminal modification.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Comparison of N-Boc-PEG4-bromide and Maleimide-Based PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker is a critical determinant of the efficacy, stability, and therapeutic index of the final conjugate. Among the diverse array of available options, polyethylene glycol (PEG) linkers are widely utilized to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of two prominent classes of thiol-reactive PEG linkers: N-Boc-PEG4-bromide and maleimide-based PEG linkers.
This comparison focuses on their chemical reactivity, the stability of the resulting conjugates, and the experimental protocols for their use, providing researchers with the necessary information to make an informed decision for their specific bioconjugation needs, from antibody-drug conjugates (ADCs) to peptide modifications and targeted drug delivery systems.
Chemical Properties and Reactivity
The fundamental difference between this compound and maleimide-based PEG linkers lies in their reaction mechanisms with thiol groups, typically found in the cysteine residues of proteins and peptides.
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal bromide. The bromide serves as a good leaving group for nucleophilic substitution reactions.[1][2] The thiol group of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the bromine in a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.[3] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.[1]
Maleimide-based PEG linkers react with thiols via a Michael addition reaction.[4] The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, leading to the formation of a thiosuccinimide linkage.[5] This reaction is highly specific for thiols at a near-neutral pH.[6]
Reaction Mechanisms and Experimental Workflow
The distinct chemistries of these two linkers dictate their optimal reaction conditions and experimental workflows.
Performance Comparison: Stability Takes Center Stage
The choice between this compound and maleimide-based linkers often involves a trade-off between reaction kinetics and the stability of the final conjugate. While maleimide chemistry is known for its speed, the stability of the resulting bond is a significant concern, especially for in vivo applications.
| Feature | This compound | Maleimide-Based PEG Linkers |
| Reaction Chemistry | Nucleophilic Substitution (SN2)[3] | Michael Addition[4] |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Optimal pH | 7.5 - 9.0[3][7] | 6.5 - 7.5[6] |
| Reaction Speed | Slower (requires longer incubation)[3] | Very Fast (minutes to a few hours)[7] |
| Bond Formed | Thioether[3] | Thiosuccinimide[5] |
| Bond Stability | High: The thioether bond is highly stable and considered irreversible under physiological conditions.[8] | Moderate to Low: The thiosuccinimide linkage is susceptible to a retro-Michael reaction (thiol exchange) in the presence of endogenous thiols like glutathione, which can lead to premature drug release.[8][9] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for each linker type.
Protocol 1: Conjugation of this compound to a Protein
This protocol is based on the general principles of SN2 reactions with alkyl bromides for protein modification.
Materials:
-
Protein of interest containing free thiol groups
-
This compound
-
Conjugation Buffer: 50 mM borate buffer, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Quenching Buffer: 1 M L-cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in anhydrous DMF to a stock concentration of 20 mM.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The higher excess is to account for the slower reaction kinetics compared to maleimides.[3]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, protected from light.
-
Quenching (Optional): Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted linker. Incubate for 30 minutes.
-
Purification: Purify the protein-PEG conjugate using size-exclusion chromatography to remove excess linker and byproducts.
-
Boc Deprotection (Optional): To deprotect the amine, the conjugate can be treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This step should be performed with caution as harsh acidic conditions can denature proteins.[10]
Protocol 2: Conjugation of a Maleimide-PEG Linker to a Protein
This protocol describes the direct conjugation of a maleimide-activated PEG linker to cysteine residues on a protein.
Materials:
-
Protein of interest containing free thiol groups
-
Maleimide-PEG linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the excess reducing agent.
-
Linker Preparation: Dissolve the Maleimide-PEG linker in the conjugation buffer to a desired stock concentration.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.
Side Reactions and Stability Considerations
While both linkers are thiol-reactive, they are susceptible to different side reactions that can impact the homogeneity and stability of the final conjugate.
This compound:
-
Reaction with other nucleophiles: At the optimal higher pH for thiol reactivity, there is a potential for side reactions with other nucleophilic amino acid residues such as lysine, histidine, and methionine, although thiols are generally more reactive towards alkyl bromides.[11]
Maleimide-Based PEG Linkers:
-
Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.
-
Retro-Michael Reaction: This is the most significant drawback of maleimide chemistry. The thiosuccinimide bond is reversible, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to the exchange of the PEGylated payload to other thiol-containing molecules in vivo, resulting in off-target effects and reduced efficacy.[8][9] Studies have shown that after seven days in the presence of 1 mM glutathione, less than 70% of a maleimide-PEG conjugate may remain intact.[9]
Conclusion
The choice between this compound and maleimide-based PEG linkers is a critical decision in the design of bioconjugates. For applications where long-term in vivo stability is paramount to minimize off-target effects and ensure sustained efficacy, the irreversible thioether bond formed by This compound and other bromo-PEG linkers presents a clear advantage.
While maleimide-PEG linkers offer the benefit of rapid reaction kinetics under mild conditions, the potential for retro-Michael reaction and subsequent conjugate instability is a significant liability that must be carefully considered, particularly for therapeutic applications. Advances in maleimide chemistry, such as self-hydrolyzing maleimides, are being developed to mitigate this instability.
Ultimately, the optimal linker choice will depend on the specific requirements of the application, balancing the need for reaction efficiency with the critical demand for conjugate stability.
References
- 1. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis of N-Boc-PEG4-bromide Reaction Intermediates
For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise characterization of reaction intermediates is paramount. N-Boc-PEG4-bromide is a versatile heterobifunctional linker, featuring a Boc-protected amine and a reactive bromide, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. Monitoring the conversion of the bromide to a desired conjugate is crucial for optimizing reaction conditions and ensuring the purity of the final product.
This guide provides a comparative analysis of key spectroscopic techniques for characterizing the reaction intermediates of this compound. We will delve into the expected spectroscopic changes upon reaction with common nucleophiles, compare the performance of different analytical methods, and provide detailed experimental protocols.
Spectroscopic Analysis of a Model Reaction: this compound with a Primary Amine
To illustrate the spectroscopic changes that occur during a typical conjugation reaction, we will consider the reaction of this compound with a generic primary amine (R-NH2). This reaction results in the formation of a secondary amine linkage and the displacement of the bromide ion.
Reaction Scheme:
N-Boc-NH-(PEG)4-Br + R-NH2 → N-Boc-NH-(PEG)4-NH-R + HBr
The following sections will detail how Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) can be employed to monitor the progress of this reaction and characterize the resulting intermediate.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
| Technique | Principle | Information Provided | Pros | Cons |
| ¹H NMR Spectroscopy | Measures the magnetic environment of proton nuclei. | Provides detailed structural information, confirmation of covalent bond formation, and quantitative analysis of reaction conversion. | Highly quantitative, non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon-13 nuclei. | Confirms the carbon skeleton of the molecule and the formation of new carbon-heteroatom bonds. | Provides detailed structural information, complementary to ¹H NMR. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the presence or absence of specific functional groups. | Fast, simple, and provides a quick qualitative assessment of reaction progress. | Provides limited structural information, less suitable for quantitative analysis in complex mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the starting materials, intermediates, and products. Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures. | High sensitivity, provides accurate mass determination, suitable for high-throughput analysis. | Provides limited structural information on its own (tandem MS can provide more), ionization efficiency can vary between compounds. |
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization for specific reaction conditions and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the disappearance of the starting material and the appearance of the product, and to confirm the structure of the reaction intermediate.
Instrumentation: 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution with a cold solvent).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of starting material and product.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively monitor the reaction by observing changes in the vibrational frequencies of functional groups.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
If the sample is a solution, a thin film can be cast onto the ATR crystal by evaporating the solvent.
-
If the sample is a solid, place a small amount directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups in the starting materials and the expected product.
-
Monitor the disappearance of the C-Br stretching vibration and the appearance of new bands associated with the N-H bond of the secondary amine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate the components of the reaction mixture and confirm the molecular weight of the product.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot significantly in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and ramp up to a high percentage over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and the product.
-
Analyze the mass spectrum of the product peak to confirm its molecular weight.
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic analysis of reaction intermediates.
Caption: Logical workflow for monitoring the progress of a bioconjugation reaction.
Spectroscopic Data for this compound and its Amine Adduct (Illustrative)
The following tables provide illustrative spectroscopic data for this compound and its expected reaction product with a generic primary amine. This data is based on the known chemical shifts and vibrational frequencies of the constituent functional groups.
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Starting Material) | N-Boc-PEG4-NH-R (Product) | Change upon Reaction |
| -C(CH₃)₃ (Boc) | ~1.44 ppm (s, 9H) | ~1.44 ppm (s, 9H) | No significant change |
| -NH- (Boc) | ~5.0 ppm (br s, 1H) | ~5.0 ppm (br s, 1H) | No significant change |
| -CH₂-NHBoc | ~3.3 ppm (m, 2H) | ~3.3 ppm (m, 2H) | No significant change |
| -O-CH₂-CH₂-O- (PEG) | ~3.65 ppm (m, 12H) | ~3.65 ppm (m, 12H) | No significant change |
| -CH₂-O- | ~3.6 ppm (t, 2H) | ~3.6 ppm (t, 2H) | No significant change |
| -CH₂-Br | ~3.8 ppm (t, 2H) | Disappears | Disappearance of signal |
| -CH₂-NH-R | N/A | ~2.8-3.0 ppm (t, 2H) | Appearance of new signal |
| -NH-R | N/A | Variable (br s, 1H) | Appearance of new signal |
¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Starting Material) | N-Boc-PEG4-NH-R (Product) | Change upon Reaction |
| -C(CH₃)₃ (Boc) | ~28.5 ppm | ~28.5 ppm | No significant change |
| -C(CH₃)₃ (Boc) | ~79.2 ppm | ~79.2 ppm | No significant change |
| -NH-C=O (Boc) | ~156.1 ppm | ~156.1 ppm | No significant change |
| -CH₂-NHBoc | ~40.4 ppm | ~40.4 ppm | No significant change |
| -O-CH₂-CH₂-O- (PEG) | ~70.5 ppm | ~70.5 ppm | No significant change |
| -CH₂-O- | ~71.3 ppm | ~71.3 ppm | No significant change |
| -CH₂-Br | ~30.2 ppm | Disappears | Disappearance of signal |
| -CH₂-NH-R | N/A | ~49-52 ppm | Appearance of new signal |
FTIR Data (ATR)
| Functional Group | This compound (Starting Material) | N-Boc-PEG4-NH-R (Product) | Change upon Reaction |
| N-H Stretch (Boc) | ~3350 cm⁻¹ | ~3350 cm⁻¹ | No significant change |
| C-H Stretch | ~2870-2980 cm⁻¹ | ~2870-2980 cm⁻¹ | No significant change |
| C=O Stretch (Boc) | ~1690 cm⁻¹ | ~1690 cm⁻¹ | No significant change |
| C-O Stretch (PEG) | ~1100 cm⁻¹ | ~1100 cm⁻¹ | No significant change |
| C-Br Stretch | ~650 cm⁻¹ | Disappears | Disappearance of band |
| N-H Bend (Secondary Amine) | N/A | ~1550 cm⁻¹ | Appearance of new band |
Comparison with Alternative Linkers
While this compound is a versatile linker, several alternatives exist with different reactive groups, offering a range of options for bioconjugation strategies.
| Linker Type | Reactive Group | Target Functionality | Resulting Linkage | Key Advantages | Spectroscopic Handles for Monitoring |
| N-Boc-PEG4-NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines | Amide | High reactivity with amines, forms stable amide bonds. | Disappearance of the NHS ester carbonyl stretch (~1740, 1780, 1815 cm⁻¹) in FTIR. |
| N-Boc-PEG4-Maleimide | Maleimide | Thiols | Thioether | High selectivity for thiols, widely used for cysteine conjugation. | Disappearance of the maleimide C=C stretch (~1600 cm⁻¹) in FTIR and changes in the vinyl proton signals (~6.7 ppm) in ¹H NMR. |
| N-Boc-PEG4-Azide | Azide | Alkynes (Click Chemistry) | Triazole | Bioorthogonal, high efficiency and specificity. | Appearance of the triazole ring signals in ¹H and ¹³C NMR. Disappearance of the azide stretch (~2100 cm⁻¹) in FTIR. |
By employing a combination of these spectroscopic techniques, researchers can confidently monitor the progress of their bioconjugation reactions, confirm the identity of their intermediates, and ensure the quality and purity of their final products. This multi-faceted analytical approach is essential for the successful development of novel and effective bioconjugates.
The Bridge to Degradation: A Head-to-Head Comparison of PROTAC Linker Compositions
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Far from being a mere spacer, the linker's composition, length, and flexibility profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective, data-driven comparison of common PROTAC linker compositions, focusing on the prevalent polyethylene glycol (PEG) and alkyl chains, as well as the impact of linker length and rigidity.
At a Glance: Key Differences in Linker Compositions
The choice between a hydrophilic PEG linker and a more lipophilic alkyl linker is a crucial decision in PROTAC design, impacting everything from solubility to cell permeability.[1] Similarly, the linker's length and rigidity are not to be overlooked, as they dictate the geometry and stability of the ternary complex—the cornerstone of PROTAC activity.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
Table 1: Comparison of PEG vs. Alkyl Linkers for Bruton's Tyrosine Kinase (BTK) Degraders
| Compound/Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A (Alkyl) | ~10 | 15.8 | >95 | MOLM-14 | [1] |
| PROTAC B (PEG) | ~11 | 4.2 | >95 | MOLM-14 | [1] |
Key Observation: In this series of BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) compared to an alkyl linker of similar length.[1] This could be attributed to the enhanced solubility and favorable conformational flexibility imparted by the PEG chain, facilitating the formation of a stable ternary complex.[1]
Table 2: Comparison of PEG vs. Alkyl Linkers for Bromodomain-containing protein 4 (BRD4) Degraders
| Compound/Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 (PEG) | 5 | <1 | >90 | H661 | [1] |
| PROTAC with Alkyl Linker | N/A | >5000 | <20 | H661 | [2] |
Key Observation: For BRD4, the PEG-based PROTAC ARV-825 demonstrated sub-nanomolar degradation potency.[1] In contrast, some studies have shown that for certain targets, alkyl linkers can be more effective where PEGylated versions are inactive.[2] This highlights that the optimal linker choice is highly context-dependent.[2]
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Relative ERα Degradation | Reference |
| 11 | 9 | +++ | [3][4] |
| 12 | 12 | ++++ | [3][4] |
| 13 | 16 | +++++ | [3][4] |
| 14 | 19 | ++ | [3][4] |
| 15 | 21 | + | [3][4] |
Key Observation: Studies on ERα-targeting PROTACs revealed a significant effect of linker length on degradation efficacy, with a 16-atom chain length being optimal in this case.[3][4] Both shorter and longer linkers resulted in reduced degradation, underscoring the need for empirical optimization for each target-E3 ligase pair.[3][4]
Visualizing Key Concepts in PROTAC Development
Diagrams are essential for conceptualizing the complex mechanisms and workflows in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Principle: SPR measures the real-time binding interactions between molecules. In this context, it is used to quantify the formation and stability of the ternary complex.[5][]
Methodology:
-
Immobilization: An E3 ligase (e.g., VHL or Cereblon) is immobilized on an SPR sensor chip.[5][7]
-
Binary Interaction: A solution containing the PROTAC is flowed over the chip to measure the binary binding affinity between the PROTAC and the E3 ligase.[7]
-
Ternary Complex Formation: A solution containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC is flowed over the chip.[8]
-
Data Analysis: The binding responses are measured in real-time to determine the association and dissociation rate constants, from which the binding affinity (KD) of the ternary complex is calculated. Cooperativity (α) is determined by comparing the binary and ternary binding affinities.[7]
In Vitro Ubiquitination Assay
Principle: This assay biochemically validates the PROTAC's mechanism of action by directly measuring the formation of polyubiquitinated target protein in a reconstituted system.[9]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex, the target protein, ATP, and biotinylated ubiquitin.[9][10]
-
PROTAC Addition: The PROTAC of interest is added to the reaction mixture at various concentrations.[10]
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 90 minutes) to allow for the ubiquitination cascade to occur.[10]
-
Detection: The reaction is stopped, and the products are separated by SDS-PAGE. The polyubiquitinated target protein is detected by Western blot using an antibody against the target protein or by using streptavidin to detect the biotinylated ubiquitin.[9] A ladder of higher molecular weight bands indicates polyubiquitination.[9]
Cellular Degradation Assay (Western Blot)
Principle: This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal protein loading for the Western blot.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the percentage of target protein degradation relative to a vehicle-treated control.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the PROTAC for the desired period (e.g., 72 hours).[11]
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[11][12]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment relative to the vehicle control. The data is then plotted to determine the IC50 value, the concentration of the PROTAC that inhibits cell viability by 50%.
Conclusion
The linker is a critical determinant of PROTAC success, and its optimization is a key challenge in the development of effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic tractability, the choice between them involves a trade-off between solubility and permeability. PEG linkers can enhance aqueous solubility, which is beneficial for formulation, while alkyl linkers may improve cell permeability.[13] The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically. A systematic evaluation of a diverse range of linkers using robust biophysical and cellular assays is essential for the rational design of the next generation of potent and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Boc-PEG4-bromide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of specialized chemical reagents like N-Boc-PEG4-bromide is a cornerstone of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) with comprehensive disposal protocols for this compound is not consistently available, a robust disposal plan can be formulated by examining the chemical properties of its constituent parts and adhering to general best practices for similar chemical classes. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.
Core Principles for Disposal
The foundational principle for the disposal of this compound is to treat it as a potentially hazardous substance. The toxicological properties of many specialized reagents have not been exhaustively studied, warranting a cautious approach. The primary and most critical step is to manage all waste containing this compound as chemical waste, designated for collection by a licensed professional waste disposal service.[1][2] Under no circumstances should this material be discharged into the sewer system or disposed of as regular trash.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review any available safety information for the compound and its components.
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound and its associated waste. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat.
Engineering Controls: All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a systematic approach of segregation, containment, and professional collection.
-
Waste Identification and Segregation:
-
Identify the waste as "this compound." As a brominated organic compound, it should be classified as halogenated organic waste .[3][4]
-
Segregate this waste stream from all other types of chemical waste, especially from incompatible materials like strong acids, bases, and oxidizing agents, to prevent unintended reactions.[3][5]
-
-
Waste Collection:
-
Solid Waste: Collect any unused or expired solid this compound, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated, robust, and sealable hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container clearly marked for halogenated organic waste.[3][7] Do not mix with aqueous or non-halogenated waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization and Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic and sources of ignition.[6]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1][5]
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[1] Adhere to all local, state, and federal regulations.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, nitrile gloves, lab coat | To prevent eye and skin contact with the chemical. |
| Waste Classification | Halogenated Organic Waste | Due to the presence of bromine in the molecular structure.[3][4] |
| Storage of Waste | Tightly closed, labeled container in a cool, dry, well-ventilated area | To prevent leakage, release of fumes, and reaction with incompatible materials.[1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | To avoid potentially vigorous or exothermic reactions.[5] |
| Spill Cleanup Material | Inert absorbent (e.g., vermiculite, sand) | To safely contain the spill without reacting with the chemical.[1][5] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for similar reactive compounds sometimes involves a quenching step. For example, for compounds with a reactive mesylate group, hydrolysis with a base like sodium hydroxide is recommended to neutralize its reactivity before disposal. However, without a specific SDS for this compound indicating a similar reactivity that requires neutralization, the most prudent approach is to dispose of the compound in its original form through a licensed waste contractor.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Boc-PEG4-bromide
I. Hazard Identification and Safety Precautions
N-Boc-PEG4-bromide is a PEG linker containing a bromide group and a Boc-protected amino group.[1] The hydrophilic PEG spacer increases its solubility in aqueous media.[1] While PEGylated compounds are generally considered to have low toxicity, the bromide group is a good leaving group for nucleophilic substitution reactions, and the Boc group can be deprotected under mild acidic conditions.[1] The primary hazards are likely related to skin, eye, and respiratory irritation.[2] Therefore, it is crucial to handle this compound with care in a controlled laboratory setting.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid inhalation of dust or vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[5]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[1][6] | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[4] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[2][4] | Provides a barrier against skin contact.[4] Gloves should be inspected for any signs of damage before use and disposed of immediately if contaminated.[4] For tasks with a higher risk of splash, consider double-gloving.[2] |
| Body Protection | A standard, fully-fastened laboratory coat or chemical-resistant coveralls.[2][3][4] | Protects skin and personal clothing from accidental spills and contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate.[3][7] | Not typically required when handled in a certified chemical fume hood.[4] To minimize the inhalation of any potential aerosols or dust, all handling of the compound should be performed within a chemical fume hood.[4] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects.[4] |
III. Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.
1. Preparation and Precaution:
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling the compound.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Gather Materials: Have all necessary equipment, such as spatulas, weigh boats, and glassware, clean and ready within the fume hood to minimize movement and potential exposure.[4]
2. Handling the Compound:
-
Allow the container to reach room temperature before opening to prevent moisture condensation.[3]
-
Carefully open the container in the designated fume hood.
-
Weigh the required amount of the solid compound using a clean spatula and weigh boat.
-
If preparing a solution, slowly add the compound to the solvent to avoid splashing.
3. In Case of a Spill:
-
Evacuate the immediate area.[3]
-
Wear appropriate PPE before attempting to clean up.[3]
-
For a solid spill, carefully scoop the material into a designated waste container.[3]
-
For a liquid spill, absorb the spill with an inert material such as vermiculite or sand and place it in the waste container.[8]
-
Ventilate the area and wash the spill site after the material has been removed.[3]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Caption: Workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations. All waste materials containing this compound must be treated as hazardous waste.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions of this compound must be collected in a separate, designated container for non-halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[5][8]
2. Containerization and Labeling:
-
Use a dedicated, chemically compatible waste container with a secure screw-top lid.[5]
-
The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity and concentration of the waste, and the date of accumulation.[6][8]
-
The container must be kept securely closed when not in use.[8]
3. Storage and Final Disposal:
-
Store the sealed waste container in a designated and secure chemical waste storage area, away from incompatible materials.[5][6]
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3][9]
-
Never dispose of this compound down the drain or in the regular trash.[5][9]
References
- 1. This compound, 1392499-32-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1392499-32-9 [sigmaaldrich.com]
- 7. This compound, CAS 1392499-32-9 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
